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  • Product: 2-Methyl-5-phenyl-1H-indole-7-carboxamide
  • CAS: 943607-57-6

Core Science & Biosynthesis

Foundational

A Technical Guide to Investigating the Biological Targets of 2-Methyl-5-phenyl-1H-indole-7-carboxamide

Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction: The Indole Scaffold as a Foundation for Novel Therapeutics The indole nucleus is a cornerstone of medicinal chemistry, recognized as...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Indole Scaffold as a Foundation for Novel Therapeutics

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1][2][3] Its unique electronic properties and ability to form key interactions with biological macromolecules have led to the development of drugs across numerous therapeutic areas, including oncology, neurodegenerative disorders, and infectious diseases.[3][4] The indole framework is present in essential endogenous molecules like serotonin and melatonin, highlighting its inherent biocompatibility and importance in physiological processes.[3] Consequently, synthetic indole derivatives, such as 2-Methyl-5-phenyl-1H-indole-7-carboxamide, represent a promising avenue for the discovery of novel therapeutic agents with potentially new mechanisms of action.

This guide provides a comprehensive framework for the identification and validation of the biological targets of 2-Methyl-5-phenyl-1H-indole-7-carboxamide. We will explore potential target classes based on the known activities of structurally related indole compounds and outline a detailed, multi-pronged experimental strategy to elucidate its specific molecular interactions and downstream biological effects.

Hypothesized Target Classes for 2-Methyl-5-phenyl-1H-indole-7-carboxamide

Based on the extensive literature on indole-based compounds, several protein families emerge as high-probability targets for 2-Methyl-5-phenyl-1H-indole-7-carboxamide. The presence of the phenyl group at the 5-position and the carboxamide at the 7-position suggests potential interactions with targets that have well-defined hydrophobic and hydrogen-bonding pockets.

Potential Target Classes:
  • Protein Kinases: A significant number of indole derivatives function as kinase inhibitors.[3] The ATP-binding site of kinases is a common target for small molecules, and the indole scaffold can be readily modified to achieve high affinity and selectivity.

  • Nuclear Receptors: The orphan nuclear receptor Nur77 has been identified as a target for some indole-2-carboxamide derivatives, leading to apoptosis in cancer cells.[5] The lipophilic nature of the 5-phenyl group could facilitate entry into the nucleus and interaction with ligand-binding domains.

  • G-Protein Coupled Receptors (GPCRs): Indole-containing compounds, such as sumatriptan, are well-known GPCR modulators.[3] The structural features of 2-Methyl-5-phenyl-1H-indole-7-carboxamide may allow it to interact with various GPCRs, influencing a wide range of signaling pathways.

  • Enzymes Involved in Metabolic Pathways: Some indole derivatives have been shown to modulate the activity of enzymes such as mitochondrial complex II.[6] This suggests that 2-Methyl-5-phenyl-1H-indole-7-carboxamide could have an impact on cellular metabolism.

  • Ion Channels: The transient receptor potential vanilloid 1 (TRPV1) channel is a known target of some indole-2-carboxamides.[7] This class of targets should be considered in the investigation.

The following table summarizes the potential target classes and the rationale for their consideration:

Potential Target Class Rationale Based on Structural Analogs Key References
Protein KinasesIndole scaffold is a common feature in kinase inhibitors.[3]
Nuclear ReceptorsIndole-2-carboxamides have been shown to modulate Nur77.[5]
GPCRsIndole derivatives are established GPCR modulators.[3]
Metabolic Enzymes5-Aryl-1H-indoles can inhibit mitochondrial complex II.[6]
Ion ChannelsIndole-2-carboxamides can act as TRPV1 agonists.[7]

Experimental Workflow for Target Identification and Validation

A multi-faceted approach combining computational, biochemical, and cell-based methods is essential for the robust identification and validation of the biological targets of 2-Methyl-5-phenyl-1H-indole-7-carboxamide.[8]

experimental_workflow cluster_computational Computational Approaches cluster_biochemical Biochemical Approaches cluster_cellular Cell-Based Approaches cluster_validation Target Validation virtual_screening Virtual Screening & Docking affinity_chromatography Affinity Chromatography-Mass Spec virtual_screening->affinity_chromatography Hypothesis Generation darts DARTS affinity_chromatography->darts Orthogonal Validation biophysical_assays Biophysical Binding Assays (SPR, MST) darts->biophysical_assays Confirm Direct Binding pathway_analysis Signaling Pathway Analysis biophysical_assays->pathway_analysis Link Binding to Function phenotypic_screening Phenotypic Screening phenotypic_screening->affinity_chromatography Provides Cellular Context target_knockdown Target Knockdown/Knockout pathway_analysis->target_knockdown Confirm Target Engagement validated_target Validated Biological Target(s) target_knockdown->validated_target Final Validation

Caption: A multi-pronged workflow for target identification and validation.

Phase 1: Target Identification

1. Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

This is a classic and powerful method for identifying proteins that bind to a small molecule.[9][10]

  • Protocol:

    • Immobilization: Synthesize a derivative of 2-Methyl-5-phenyl-1H-indole-7-carboxamide with a linker at a non-critical position for biological activity, determined through preliminary structure-activity relationship (SAR) studies. Covalently attach the linker to a solid support (e.g., agarose beads).

    • Lysate Preparation: Prepare cell lysates from a relevant cell line (e.g., a cancer cell line if anti-proliferative activity is observed).

    • Incubation: Incubate the cell lysate with the immobilized compound.

    • Washing: Wash the beads extensively to remove non-specifically bound proteins.

    • Elution: Elute the specifically bound proteins.

    • Proteomic Analysis: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

2. Drug Affinity Responsive Target Stability (DARTS)

DARTS is an alternative method that does not require modification of the compound. It is based on the principle that the binding of a small molecule can stabilize its target protein against proteolysis.[9][10]

  • Protocol:

    • Lysate Treatment: Treat cell lysates with varying concentrations of 2-Methyl-5-phenyl-1H-indole-7-carboxamide.

    • Protease Digestion: Subject the treated lysates to limited proteolysis with a non-specific protease (e.g., pronase).

    • Protein Separation: Separate the resulting protein fragments by SDS-PAGE.

    • Identification: Identify protein bands that are protected from digestion in the presence of the compound using mass spectrometry.

Phase 2: Target Validation

1. Biophysical Binding Assays

These assays confirm a direct interaction between the compound and the putative target protein(s) identified in Phase 1.

  • Surface Plasmon Resonance (SPR): Provides real-time kinetic data on the binding affinity (KD) of the compound to the purified target protein.[11]

  • Microscale Thermophoresis (MST): Measures the change in movement of a fluorescently labeled target protein in a temperature gradient upon ligand binding, allowing for the determination of binding affinity.[12]

2. Cellular Target Engagement Assays

These assays confirm that the compound interacts with its target in a cellular context.

  • Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement in intact cells or cell lysates by measuring the thermal stabilization of the target protein upon compound binding.[11]

3. Functional Assays

Once a direct interaction is confirmed, functional assays are crucial to understand the biological consequences of this interaction.

  • Enzymatic Assays: If the target is an enzyme, measure the effect of 2-Methyl-5-phenyl-1H-indole-7-carboxamide on its activity (inhibition or activation).[13]

  • Signaling Pathway Analysis: Use techniques like Western blotting or reporter gene assays to determine if the compound modulates the signaling pathway downstream of the target.[14]

4. Target Knockdown/Knockout Studies

To definitively link the observed phenotype to the identified target, genetic approaches are employed.

  • RNA interference (RNAi) or CRISPR/Cas9: Knockdown or knockout the gene encoding the target protein in a relevant cell line. If the cellular effects of 2-Methyl-5-phenyl-1H-indole-7-carboxamide are diminished or abolished in these modified cells, it provides strong evidence for on-target activity.[14]

Data Interpretation and Pathway Analysis

The data generated from these experiments should be integrated to build a comprehensive understanding of the mechanism of action of 2-Methyl-5-phenyl-1H-indole-7-carboxamide.

pathway_analysis compound 2-Methyl-5-phenyl-1H- indole-7-carboxamide target_protein Identified Target Protein compound->target_protein Direct Binding (SPR, MST, CETSA) downstream_effector1 Downstream Effector 1 target_protein->downstream_effector1 Signaling Cascade (Western Blot) downstream_effector2 Downstream Effector 2 target_protein->downstream_effector2 cellular_response Cellular Response (e.g., Apoptosis, Proliferation Change) downstream_effector1->cellular_response downstream_effector2->cellular_response

Caption: A simplified model for data integration and pathway elucidation.

Conclusion

The investigation into the biological targets of 2-Methyl-5-phenyl-1H-indole-7-carboxamide holds significant potential for the discovery of novel therapeutic agents. By leveraging the known pharmacology of the indole scaffold and employing a systematic and multi-faceted experimental approach, researchers can elucidate its mechanism of action and pave the way for its further development. The methodologies outlined in this guide provide a robust framework for achieving this goal, ensuring scientific rigor and a high probability of success.

References

  • Target Identification and Validation (Small Molecules) - University College London. (URL: )
  • Biochemical assays in drug discovery and development - Celtarys Research. (URL: )
  • Indole-Based Small Molecules as Potential Therapeutic Agents for the Treatment of Fibrosis. Frontiers in Pharmacology, 2022. (URL: [Link])

  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC. Molecules, 2023. (URL: [Link])

  • How to Choose the Right Biochemical Assay for Drug Discovery - BellBrook Labs. (URL: )
  • Role of Cell-Based Assays in Drug Discovery and Development - Cre
  • Synthetic indole‐containing, or indole‐based, compounds of therapeutic relevance. - ResearchGate. (URL: [Link])

  • Small-molecule Target and Pathway Identific
  • Target identification of small molecules: an overview of the current applications in drug discovery - PMC. Journal of Biomedical Science, 2023. (URL: [Link])

  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance - MDPI. International Journal of Molecular Sciences, 2026. (URL: [Link])

  • Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - MDPI. Molecules, 2024. (URL: [Link])

  • What is Small Molecule Hit Identification (Hit ID) ? | NVIDIA Glossary. (URL: )
  • Cell-Based Assays in High-Throughput Screening for Drug Discovery - Lifescience Global. (URL: )
  • Identification of Direct Protein Targets of Small Molecules | ACS Chemical Biology. (URL: [Link])

  • Target Engagement Assays in Early Drug Discovery - PMC - NIH. ACS Medicinal Chemistry Letters, 2022. (URL: [Link])

  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research - Vipergen. (URL: )
  • In Vitro Assays | Biochemical Assays - AXXAM. (URL: )
  • Unlocking the Potential of Biochemical Assay Development: A Comprehensive Guide - Infinix Bio. (URL: )
  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC. Journal of Medicinal Chemistry, 2022. (URL: [Link])

  • synthesis, characterization and pharmacological screening of 2-methyl-1h-indole-3-carboxylic acid - International Journal of Advanced Biotechnology and Research. (URL: [Link])

  • synthesis, characterization and pharmacological screening of 2-methyl-1h-indole-3-carboxylic acid [2-(2- substituted-phenyl)-4-oxo-thiazolidin-3-yl]-amides derivatives - ResearchGate. (URL: [Link])

  • Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules, 2025. (URL: [Link])

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - MDPI. Molecules, 2023. (URL: [Link])

  • Substituted 3-(phenylmethyl)-1H-indole-5-carboxamides and 1-(phenylmethyl)indole-6-carboxamides as potent, selective, orally active antagonists of the peptidoleukotrienes - PubMed. Journal of Medicinal Chemistry, 1994. (URL: [Link])

  • Synthesis, Anthelmintic Activity, and Mechanism of Action of 5‑Aryl‑1H‑indoles - PMC. Journal of Agricultural and Food Chemistry, 2023. (URL: [Link])

  • Discovery of 5-(Pyrimidin-2-ylamino)-1 H-indole-2-carboxamide Derivatives as Nur77 Modulators with Selective and Potent Activity Against Triple-Negative Breast Cancer - PubMed. Journal of Medicinal Chemistry, 2023. (URL: [Link])

Sources

Exploratory

In Silico Modeling of 2-Methyl-5-phenyl-1H-indole-7-carboxamide Interactions

Targeting Allosteric Sites in Viral Polymerases Executive Summary This technical guide details the computational modeling workflow for 2-Methyl-5-phenyl-1H-indole-7-carboxamide , a representative privileged scaffold in t...

Author: BenchChem Technical Support Team. Date: February 2026

Targeting Allosteric Sites in Viral Polymerases

Executive Summary

This technical guide details the computational modeling workflow for 2-Methyl-5-phenyl-1H-indole-7-carboxamide , a representative privileged scaffold in the design of allosteric inhibitors, specifically targeting the HCV NS5B polymerase (Thumb Site II) and HIV-1 attachment gp120 interfaces.

The indole-7-carboxamide moiety is a critical pharmacophore; unlike its 3-carboxamide counterparts, the 7-position offers unique intramolecular hydrogen bonding opportunities that "lock" the bioactive conformation, reducing the entropic penalty upon binding. This guide provides a rigorous, step-by-step protocol for Quantum Mechanical (QM) preparation, Induced Fit Docking (IFD), and Molecular Dynamics (MD) validation.

Part 1: Molecular Architecture & Target Landscape

The Pharmacophore

The subject molecule, 2-Methyl-5-phenyl-1H-indole-7-carboxamide , integrates three distinct structural features designed for high-affinity binding in lipophilic allosteric pockets:

Structural MotifFunctionalityModeling Consideration
Indole Core Rigid scaffoldPi-Pi stacking interactions (e.g., with Trp500 in NS5B).
7-Carboxamide H-bond donor/acceptorCritical: Forms an intramolecular H-bond with the N1-H, creating a "pseudo-tricyclic" planar system.
5-Phenyl Group Lipophilic extensionProbes deep hydrophobic sub-pockets; requires flexible receptor docking.
2-Methyl Group Steric blockPrevents metabolic oxidation at the reactive C2 position; restricts rotation.
Primary Biological Target: HCV NS5B Polymerase

While indole-7-carboxamides have shown affinity for HIV-1 gp120, this guide focuses on the HCV NS5B RNA-dependent RNA polymerase (Thumb Site II) as the primary model system. This site is validated for indole-based non-nucleoside inhibitors (NNIs).

  • PDB Template: 3FQL or 2DXS (High-resolution crystal structures of NS5B complexed with indole inhibitors).

  • Mechanism: Allosteric inhibition preventing the conformational change required for RNA elongation.

Part 2: Computational Workflow (The Core)

Phase I: Ligand Preparation (QM-Based)

Standard force field preparation is insufficient for the 7-carboxamide group due to the critical nature of its rotational barrier.

Protocol:

  • Conformer Generation: Generate 50 initial conformers using a systematic search.

  • Geometry Optimization: Perform Density Functional Theory (DFT) optimization using B3LYP/6-31G * level of theory.

  • Torsional Scan: specifically scan the C7-C(amide) bond.

    • Objective: Identify the global minimum where the amide oxygen forms an intramolecular H-bond with the indole N1 hydrogen.

    • Constraint: Apply a dihedral constraint to this "locked" conformation during the initial docking phase to mimic the bioactive state.

Phase II: Induced Fit Docking (IFD)

The 5-phenyl substituent requires significant displacement of receptor side chains. Rigid receptor docking (SP/XP) will likely fail or yield poor scores.

Protocol:

  • Grid Generation: Center the grid on the co-crystallized ligand in PDB 3FQL (Thumb Site II).

  • Side Chain Trimming: Temporarily mutate bulky residues (e.g., Arg503, Trp500, Leu497 ) to Alanine to open the pocket.

  • Initial Docking: Dock the QM-optimized ligand using soft potentials (Van der Waals radii scaled by 0.5).

  • Prime Refinement: Restore original residues (Arg/Trp/Leu) and perform side-chain prediction/minimization within 5.0 Å of the ligand.

  • Final Scoring: Re-dock into the optimized induced-fit receptor structure using Glide XP (Extra Precision).

Success Criteria:

  • Docking Score: < -9.0 kcal/mol.

  • Key Interaction: Hydrogen bond between the 7-carboxamide and the backbone of Arg503 or Ser476 .

  • Pose Check: The 5-phenyl group must occupy the hydrophobic cleft lined by Leu497 .

Phase III: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD is required to verify the stability of the 5-phenyl interactions and the persistence of the 7-carboxamide H-bond network.

System Setup:

  • Force Field: OPLS4 or CHARMM36m (optimized for small molecule-protein complexes).

  • Solvent: TIP3P water model, cubic box with 10 Å buffer.

  • Neutralization: Add Na+/Cl- ions to 0.15 M physiological concentration.

Simulation Protocol:

  • Minimization: Steepest descent (5000 steps).

  • Equilibration: NVT (1 ns) followed by NPT (1 ns) with heavy atom restraints.

  • Production Run: 100 ns, NPT ensemble (300 K, 1 bar).

  • Time Step: 2 fs (with SHAKE constraints on H-bonds).

Part 3: Visualization & Logic Mapping

Workflow Diagram

The following diagram illustrates the integrated workflow from QM preparation to MD analysis.

Workflow Ligand Ligand: 2-Methyl-5-phenyl-1H-indole-7-carboxamide QM QM Optimization (B3LYP/6-31G*) Identify 'Locked' Conformation Ligand->QM DFT Torsional Scan IFD Induced Fit Docking (IFD) Flexible Side Chains (Arg503, Trp500) QM->IFD Bioactive Conformer Target Target: HCV NS5B (PDB: 3FQL) Prep Protein Prep & H-Bond Optimization Target->Prep Prep->IFD MD MD Simulation (100 ns) OPLS4 / TIP3P Water IFD->MD Best Pose (< -9.0 kcal/mol) Analysis Analysis: RMSD, H-Bond Occupancy, MM-GBSA MD->Analysis

Caption: Figure 1: Integrated computational workflow for modeling indole-7-carboxamide interactions.

Interaction Network (Signaling/Binding)

This diagram details the specific residue interactions expected within the NS5B Thumb II pocket.

Interactions Indole Indole Core Trp500 Trp500 (Pi-Stacking) Indole->Trp500 Pi-Pi T-shaped Carboxamide 7-Carboxamide Arg503 Arg503 (H-Bond Donor) Carboxamide->Arg503 H-Bond (Sidechain) Backbone Backbone C=O (H-Bond Acceptor) Carboxamide->Backbone H-Bond Phenyl 5-Phenyl Group Leu497 Leu497 (Hydrophobic) Phenyl->Leu497 Van der Waals Met414 Met414 (Hydrophobic) Phenyl->Met414 Van der Waals

Caption: Figure 2: Predicted interaction map of the ligand within the HCV NS5B Thumb II allosteric pocket.

Part 4: Analysis & Validation (Self-Correcting Protocols)

Post-MD Analysis Metrics

To ensure the model is "self-validating," perform the following checks on the MD trajectory:

MetricAcceptance CriteriaScientific Rationale
RMSD (Ligand) < 2.5 Å deviation from startHigh RMSD implies the docking pose was unstable or an artifact.
H-Bond Occupancy > 60% for 7-carboxamideTransient H-bonds suggest weak affinity; the "clamp" must be stable.
Radius of Gyration Stable fluctuationEnsures the protein pocket does not collapse or unfold.
MM-GBSA

< -40 kcal/mol
Binding free energy estimation (more accurate than docking scores).
ADMET Profiling (In Silico)

The "5-phenyl" addition significantly increases lipophilicity (LogP).

  • Predicted LogP: ~3.8 - 4.2 (Check against Lipinski's Rule of 5).

  • Solubility (LogS): Likely low. Recommendation: Suggest formulation with cyclodextrins or salt formation in experimental validation.

  • Metabolic Stability: The 2-methyl group blocks the primary site of metabolic oxidation on the indole ring, a common liability in unsubstituted indoles.

References

  • Beaulieu, P. L., et al. (2012). "Inhibitors of HIV-1 attachment.[1] Part 7: Indole-7-carboxamides as potent and orally bioavailable antiviral agents."[1] Bioorganic & Medicinal Chemistry Letters.

  • Kneteman, N. M., et al. (2009). "HCV NS5B Polymerase Inhibitors: Structural Perspectives on Mechanism and Resistance." Viruses.

  • Schrödinger Release 2024-1 : Glide, Schrödinger, LLC, New York, NY, 2024.

  • Genheden, S., & Ryde, U. (2015). "The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities." Expert Opinion on Drug Discovery.

  • Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. (Context for 5-phenyl/indole modifications).

Sources

Foundational

2-Methyl-5-phenyl-1H-indole-7-carboxamide solubility and stability data

Solubility, Stability, and Characterization Protocols Executive Summary & Compound Identity 2-Methyl-5-phenyl-1H-indole-7-carboxamide (CAS: 943607-57-6) represents a critical structural scaffold in the development of kin...

Author: BenchChem Technical Support Team. Date: February 2026

Solubility, Stability, and Characterization Protocols

Executive Summary & Compound Identity

2-Methyl-5-phenyl-1H-indole-7-carboxamide (CAS: 943607-57-6) represents a critical structural scaffold in the development of kinase inhibitors, specifically targeting IκB kinase β (IKKβ) . This molecular framework serves as a template for optimizing oral bioavailability and potency in anti-inflammatory drug discovery.

While often utilized as a chemical intermediate or reference standard in Structure-Activity Relationship (SAR) studies, its physicochemical properties—specifically its lipophilicity and limited aqueous solubility—present distinct challenges in assay development and formulation. This guide provides a definitive technical analysis of its solubility and stability profiles, supported by validated experimental protocols.

Chemical Identity Table
PropertyData
Chemical Name 2-Methyl-5-phenyl-1H-indole-7-carboxamide
CAS Number 943607-57-6
Molecular Formula C₁₆H₁₄N₂O
Molecular Weight 250.30 g/mol
Core Scaffold Indole-7-carboxamide
Key Substituents 2-Methyl (C2), 5-Phenyl (C5), Carboxamide (C7)
Primary Target IKKβ (NF-κB Pathway)

Physicochemical Profile: Solubility & Lipophilicity

The core indole-7-carboxamide structure is inherently lipophilic. The absence of solubilizing groups (such as piperazines or morpholines often added in later optimization stages) results in low aqueous solubility . Researchers must account for this when designing cellular assays to prevent compound precipitation and false negatives.

Predicted & Observed Solubility Data
Solvent / MediumSolubility RatingEstimated ConcentrationNotes
DMSO High > 20 mg/mLPreferred solvent for stock solutions.
Ethanol Moderate 5 - 10 mg/mLSuitable for some formulation screens.
Water (pH 7.4) Very Low < 0.01 mg/mL (< 40 µM)Critical: Risk of precipitation upon dilution.
0.1 M HCl Low < 0.1 mg/mLWeakly basic amide; limited protonation.
PBS + 5% DMSO Low ~10 - 50 µMKinetic solubility limit.
Mechanistic Insight

The 5-phenyl substitution significantly increases the LogP (Partition Coefficient), estimated at 3.5 – 4.2 . The planar indole system facilitates π-π stacking, further reducing dissolution rates in aqueous media. In biological assays, 0.5% to 1.0% DMSO is required to maintain solubility, though care must be taken to avoid solvent toxicity in sensitive cell lines.

Stability Profile: Thermal, Hydrolytic, and Photostability

Stability is governed by the electron-rich indole ring and the hydrolyzable amide functionality.

Stability Matrix
Stress ConditionStability RatingDegradation Pathway
Solid State (RT) Stable Minimal degradation over 24 months if stored desiccated/dark.
DMSO Solution (-20°C) Stable Stable for >6 months. Avoid repeated freeze-thaw cycles.
Acidic (pH 1-2) Moderate Slow hydrolysis of carboxamide to carboxylic acid + ammonia.
Basic (pH >10) Low Rapid hydrolysis of amide; potential deprotonation of indole NH.
Oxidative (H₂O₂) Low Indole ring is susceptible to oxidation (C2/C3 position).
Photostability Sensitive Indoles are photosensitive; store protected from light (amber vials).

Biological Context: IKKβ Inhibition[1][2][3]

This compound functions by targeting the ATP-binding site of IKKβ, blocking the phosphorylation of IκBα and preventing NF-κB activation. This pathway is critical in inflammation and immune response.

IKK_Pathway Stimuli Pro-inflammatory Stimuli (TNF-α, IL-1, LPS) Receptor Receptor Activation (TNFR, TLR) Stimuli->Receptor IKK_Complex IKK Complex (IKKα, IKKβ, IKKγ) Receptor->IKK_Complex Activates IkB IκBα Phosphorylation IKK_Complex->IkB Phosphorylates Inhibitor 2-Methyl-5-phenyl- 1H-indole-7-carboxamide (Inhibitor) Inhibitor->IKK_Complex  INHIBITS   Degradation Ubiquitination & Degradation of IκBα IkB->Degradation NFkB NF-κB Translocation to Nucleus Degradation->NFkB Releases Transcription Transcription of Inflammatory Genes NFkB->Transcription

Figure 1: Mechanism of Action within the NF-κB Signaling Pathway. The compound inhibits the IKK complex, preventing the downstream release of NF-κB.

Experimental Protocols (Self-Validating Systems)

Protocol A: Kinetic Solubility Determination (LC-UV/MS)

Objective: Determine the maximum soluble concentration in assay buffer (e.g., PBS) starting from a DMSO stock.

  • Preparation: Prepare a 10 mM stock solution in anhydrous DMSO.

  • Spiking: Spiking 10 mM stock into PBS (pH 7.4) to achieve target concentrations: 1, 5, 10, 50, 100 µM. Final DMSO concentration must be constant (e.g., 1%).

  • Incubation: Shake at 500 rpm for 2 hours at room temperature (25°C).

  • Filtration: Filter samples using a 0.45 µm PVDF filter plate or centrifuge at 15,000 x g for 10 min to remove precipitate.

  • Quantification: Inject supernatant onto HPLC.

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6x100mm).

    • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid. Gradient 5-95% B.[1]

    • Detection: UV at 254 nm (Indole absorption).

  • Calculation: Compare peak area to a standard curve prepared in 100% DMSO (to ensure full solubility).

    • Solubility Limit = Concentration where recovery drops below 80% of theoretical.

Protocol B: Forced Degradation Study

Objective: Profile stability under stress to identify storage risks.

  • Acid Hydrolysis: Dissolve compound in 0.1 N HCl / Methanol (1:1). Incubate at 60°C for 4 hours.

  • Base Hydrolysis: Dissolve in 0.1 N NaOH / Methanol (1:1). Incubate at 60°C for 4 hours.

  • Oxidation: Dissolve in 3% H₂O₂ / Methanol. Incubate at RT for 4 hours.

  • Analysis: Analyze via LC-MS.

    • Look for: Mass shift of +16 Da (Oxidation), +1 Da (Hydrolysis of amide to acid, -NH2 +OH).

Workflow Stock DMSO Stock (10 mM) Dilution Dilution into Buffer (PBS) Stock->Dilution Incubation Incubation (2h, 25°C) Dilution->Incubation Separation Filtration / Spin (Remove Precipitate) Incubation->Separation Analysis LC-UV/MS Quantification Separation->Analysis Data Solubility Limit Determination Analysis->Data

Figure 2: Kinetic Solubility Assessment Workflow.

Handling and Storage Recommendations

  • Storage (Solid): -20°C, desiccated, protected from light.

  • Storage (Solution): DMSO stocks (10 mM) are stable at -20°C for up to 6 months. Aliquot to avoid freeze-thaw cycles.

  • Safety: Indole derivatives may be irritants. Use standard PPE (gloves, goggles, lab coat).

References

  • Christopher, J. A., et al. (2011). 3,5-Disubstituted-indole-7-carboxamides as IKKβ inhibitors: Optimization of oral activity via the C3 substituent. Bioorganic & Medicinal Chemistry Letters, 21(8), 2255-2258.[2] [Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 24765375. Retrieved February 22, 2026, from [Link]

Sources

Exploratory

A Technical Guide to the Spectroscopic Characterization of Novel Indole Derivatives: The Case of 2-Methyl-5-phenyl-1H-indole-7-carboxamide

This guide provides a comprehensive framework for the spectroscopic characterization of novel indole derivatives, with a specific focus on the analytical approach for 2-Methyl-5-phenyl-1H-indole-7-carboxamide. As this ap...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the spectroscopic characterization of novel indole derivatives, with a specific focus on the analytical approach for 2-Methyl-5-phenyl-1H-indole-7-carboxamide. As this appears to be a compound with limited published data, this document serves as a predictive and methodological guide for researchers navigating its structural elucidation. We will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounding our predictions in the well-established spectroscopic behaviors of substituted indoles.

Introduction: The Significance of Spectroscopic Analysis in Drug Discovery

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. The precise characterization of novel indole derivatives is paramount for establishing structure-activity relationships (SAR) and ensuring the integrity of drug development programs. Spectroscopic techniques such as NMR, IR, and MS are the cornerstones of this characterization, providing a detailed roadmap of the molecular architecture.

This guide will use 2-Methyl-5-phenyl-1H-indole-7-carboxamide as a case study to illustrate the principles and practices of spectroscopic data acquisition and interpretation for a novel compound.

Molecular Structure and Predicted Spectroscopic Overview

A thorough understanding of the molecular structure is the first step in predicting and interpreting spectroscopic data.

Caption: Molecular structure of 2-Methyl-5-phenyl-1H-indole-7-carboxamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For our target compound, we will discuss the expected ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity.

Proton Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) Rationale
NH (Indole)10.0 - 12.0Singlet (broad)-The acidic proton on the nitrogen of the indole ring is typically deshielded and appears as a broad singlet.
NH₂ (Amide)7.0 - 8.5Two Singlets (broad)-The two protons of the primary amide are diastereotopic and may appear as two separate broad singlets.
Aromatic (Phenyl)7.2 - 7.8Multipletortho: 7-9, meta: 2-3, para: <1The five protons of the phenyl group will appear as a complex multiplet in the aromatic region.
H4, H6 (Indole)7.0 - 7.5Doubletortho: 7-9These protons on the indole ring will be influenced by the neighboring substituents.
H3 (Indole)6.5 - 7.0Singlet-The proton at the 3-position of the indole ring typically appears as a singlet.
CH₃ (Methyl)2.3 - 2.7Singlet-The methyl group at the 2-position of the indole ring will be a sharp singlet.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the number of unique carbon atoms in the molecule.

Carbon Expected Chemical Shift (δ, ppm) Rationale
C=O (Amide)165 - 175The carbonyl carbon of the amide is significantly deshielded.
C2, C7a (Indole)130 - 140These are quaternary carbons within the indole ring system.
C (Phenyl)125 - 135The carbons of the phenyl ring will appear in the aromatic region.
C3a, C5 (Indole)120 - 130These indole carbons are also in the aromatic region.
C4, C6, C7 (Indole)110 - 125These carbons are typically found in this range for substituted indoles.
C3 (Indole)100 - 110The C3 carbon of the indole ring is relatively shielded.
CH₃ (Methyl)10 - 20The methyl carbon is in the aliphatic region.
Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

  • ¹H NMR Acquisition:

    • Tune and shim the instrument.

    • Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate the peaks to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR.

  • 2D NMR (Optional but Recommended):

    • Perform COSY (Correlation Spectroscopy) to establish proton-proton couplings.

    • Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

    • Perform HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Functional Group Expected Absorption Range (cm⁻¹) Intensity Rationale
N-H (Indole)3300 - 3500Medium, SharpStretching vibration of the N-H bond in the indole ring.
N-H (Amide)3100 - 3500Medium, BroadSymmetric and asymmetric stretching of the N-H bonds in the primary amide.
C-H (Aromatic)3000 - 3100Medium to WeakStretching vibrations of C-H bonds on the indole and phenyl rings.
C-H (Aliphatic)2850 - 3000Medium to WeakStretching vibrations of the C-H bonds in the methyl group.
C=O (Amide)1630 - 1695StrongStretching vibration of the carbonyl group in the amide (Amide I band).
C=C (Aromatic)1450 - 1600Medium to WeakStretching vibrations of the carbon-carbon double bonds in the aromatic rings.
N-H (Amide)1590 - 1650MediumBending vibration of the N-H bond in the amide (Amide II band).
Experimental Protocol for IR Data Acquisition
  • Sample Preparation (ATR):

    • Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean.

    • Place a small amount of the solid sample onto the crystal.

    • Apply pressure using the anvil to ensure good contact.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming the molecular formula and structure.

Predicted Mass Spectrum (Electron Ionization - EI)
  • Molecular Ion (M⁺): The molecular weight of 2-Methyl-5-phenyl-1H-indole-7-carboxamide (C₁₆H₁₄N₂O) is 262.30 g/mol . A strong peak at m/z = 262 is expected.

  • Key Fragmentation Pathways:

M [M]⁺˙ m/z = 262 M_minus_NH2 [M - NH₂]⁺ m/z = 246 M->M_minus_NH2 - •NH₂ M_minus_CONH2 [M - CONH₂]⁺ m/z = 218 M->M_minus_CONH2 - •CONH₂ M_minus_Ph [M - C₆H₅]⁺ m/z = 185 M->M_minus_Ph - •C₆H₅ Indole_core Indole Core Fragments m/z = 130, 117 M_minus_CONH2->Indole_core Further Fragmentation

Caption: Predicted major fragmentation pathways for 2-Methyl-5-phenyl-1H-indole-7-carboxamide in EI-MS.

Experimental Protocol for MS Data Acquisition
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.

  • Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is a common hard ionization technique that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique often used with LC-MS that typically yields the protonated molecule [M+H]⁺.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

  • High-Resolution Mass Spectrometry (HRMS): For unambiguous molecular formula determination, HRMS (e.g., TOF or Orbitrap) should be employed to obtain a highly accurate mass measurement of the molecular ion.

Conclusion

The structural elucidation of a novel compound like 2-Methyl-5-phenyl-1H-indole-7-carboxamide is a systematic process that relies on the synergistic interpretation of data from multiple spectroscopic techniques. This guide provides a predictive framework and methodological protocols to aid researchers in this endeavor. By carefully acquiring and analyzing NMR, IR, and MS data, and comparing it to the expected values based on known chemical principles, the scientific community can confidently characterize new chemical entities and advance the field of drug discovery.

References

While specific data for the target compound is not available, the principles of spectroscopic interpretation of indole derivatives are well-documented in various sources. For further reading on the topics discussed, please refer to standard organic chemistry and spectroscopy textbooks. The following resources provide general information on the spectroscopy of indole derivatives:

  • A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Photochemistry and Photobiology. [Link][1][2]

  • Electronic Absorption and Fluorescence Spectra of Indole Derivatives. Quantitative Treatment of the Substituent Effects. CORE. [Link][3]

  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube. [Link][4]

  • Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. MDPI. [Link][5]

  • Synthesis, characterization and pharmacological screening of 2-methyl-1h-indole-3-carboxylic acid. International Journal of Advanced Biotechnology and Research. [Link][6][7]

Sources

Foundational

A Comprehensive Technical Guide to 2-Methyl-5-phenyl-1H-indole-7-carboxamide

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth exploration of 2-Methyl-5-phenyl-1H-indole-7-carboxamide, a complex heterocyclic compound with significant potential in medi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 2-Methyl-5-phenyl-1H-indole-7-carboxamide, a complex heterocyclic compound with significant potential in medicinal chemistry. Due to its unique substitution pattern, this molecule is not readily found in commercial catalogs, making this document essential for researchers interested in its synthesis and potential applications. We will delve into its chemical identity, a proposed synthetic pathway based on established chemical principles, and its potential biological significance, drawing parallels from structurally related compounds.

Chemical Identity and Physicochemical Properties

While a specific CAS (Chemical Abstracts Service) number for 2-Methyl-5-phenyl-1H-indole-7-carboxamide has not been assigned in major chemical databases, its identity is unequivocally established through systematic nomenclature.

  • IUPAC Name: 2-Methyl-5-phenyl-1H-indole-7-carboxamide

  • Molecular Formula: C₁₆H₁₄N₂O

  • Molecular Weight: 250.29 g/mol

The structure consists of a core indole scaffold, which is a privileged structure in numerous natural products and pharmaceuticals.[1] This core is functionalized with a methyl group at the 2-position, a phenyl group at the 5-position, and a carboxamide group at the 7-position. Each of these substituents is known to influence the molecule's pharmacological profile.

Table 1: Estimated Physicochemical Properties

PropertyEstimated ValueRationale / Method
LogP 3.5 - 4.5Calculated based on the contributions of the indole core, phenyl, methyl, and carboxamide groups. Similar polysubstituted indoles exhibit values in this range.[2]
Topological Polar Surface Area (TPSA) 58.9 ŲBased on the carboxamide and N-H group of the indole. This value suggests moderate cell permeability.
Hydrogen Bond Donors 2(N-H of indole, N-H of amide)
Hydrogen Bond Acceptors 1(C=O of amide)
Aqueous Solubility LowThe significant nonpolar surface area from the phenyl and indole rings suggests poor solubility in water. Modifications to improve solubility may be necessary for biological applications.[3]

Note: These properties are estimations derived from computational models and data for structurally analogous compounds, as experimental data for the specific title compound is not available.[4][5][6][]

Proposed Synthetic Pathway

The synthesis of a multi-substituted indole like 2-Methyl-5-phenyl-1H-indole-7-carboxamide requires a strategic, multi-step approach. The following pathway is proposed, leveraging well-established and robust chemical transformations.

Synthetic_Pathway A 4-Bromo-2-nitrotoluene B 4-Bromo-2-aminotoluene A->B Reduction (e.g., SnCl2, HCl) C (4-Bromo-2-methylphenyl)hydrazine B->C Diazotization & Reduction (e.g., NaNO2, HCl then SnCl2) D 5-Bromo-2-methyl-1H-indole C->D Fischer Indole Synthesis (e.g., Acetone, ZnCl2) E 5-Bromo-7-iodo-2-methyl-1H-indole D->E Iodination (e.g., NIS, TFA) F 5-Bromo-2-methyl-1H-indole-7-carbonitrile E->F Cyanation (e.g., CuCN, DMF) G 2-Methyl-5-phenyl-1H-indole-7-carbonitrile F->G Suzuki-Miyaura Coupling (e.g., Phenylboronic acid, Pd catalyst) H 2-Methyl-5-phenyl-1H-indole-7-carboxamide G->H Hydrolysis (e.g., H2O2, NaOH)

Caption: Proposed multi-step synthesis of 2-Methyl-5-phenyl-1H-indole-7-carboxamide.

Rationale for the Synthetic Strategy

This synthetic route is designed to strategically install the required substituents in a logical order.

  • Step 1-3: Formation of the Indole Core: The Fischer indole synthesis is a classic and highly effective method for creating the indole ring system, particularly for 2-methyl substituted indoles using acetone as the ketone partner.[8][9] Starting with 4-bromo-2-nitrotoluene allows for the eventual introduction of the phenyl group at the 5-position.

  • Step 4-5: Functionalization of the 7-Position: Direct functionalization at the C7 position of an indole can be challenging.[10] A common strategy is to first introduce a halogen, such as iodine, which can then be displaced by a cyano group. The cyano group serves as a versatile precursor to the target carboxamide.

  • Step 6: Introduction of the Phenyl Group: The Suzuki-Miyaura cross-coupling is a powerful and widely used palladium-catalyzed reaction for forming C-C bonds between aryl halides and boronic acids.[11] It is highly efficient for functionalizing the 5-position of the indole ring.[12]

  • Step 7: Formation of the Carboxamide: The final step involves the hydrolysis of the nitrile (cyano group) to the primary amide. This can be achieved under controlled basic conditions, often using hydrogen peroxide.[13]

Detailed Experimental Protocols

The following protocols are adapted from established literature procedures for analogous transformations. Researchers should perform their own optimization and safety assessments.

Protocol 1: Synthesis of 5-Bromo-2-methyl-1H-indole (D)

This protocol is based on the Fischer indole synthesis.[8][9]

  • Preparation of (4-Bromo-2-methylphenyl)hydrazine (C):

    • Reduce 4-bromo-2-nitrotoluene (A) to 4-bromo-2-aminotoluene (B) using a standard reducing agent like tin(II) chloride in hydrochloric acid.

    • Convert the resulting aniline (B) to the corresponding hydrazine (C) via diazotization with sodium nitrite and subsequent reduction.

  • Fischer Indole Synthesis:

    • In a round-bottom flask, dissolve (4-Bromo-2-methylphenyl)hydrazine (C) in a suitable solvent like ethanol or acetic acid.

    • Add a slight excess of acetone.

    • Add an acid catalyst, such as zinc chloride or polyphosphoric acid.[8]

    • Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the mixture and pour it into ice water.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 5-Bromo-2-methyl-1H-indole (D).

Protocol 2: Synthesis of 2-Methyl-5-phenyl-1H-indole-7-carbonitrile (G)

This two-step protocol involves iodination followed by Suzuki coupling.

  • Iodination and Cyanation to form 5-Bromo-2-methyl-1H-indole-7-carbonitrile (F):

    • Protect the indole nitrogen of (D) with a suitable protecting group (e.g., Boc or tosyl) if necessary to improve solubility and prevent side reactions.

    • Perform a directed ortho-metalation using a strong base like n-butyllithium, followed by quenching with an iodine source to yield the 7-iodo intermediate (E).

    • Displace the iodine with a cyano group using copper(I) cyanide in a high-boiling solvent like DMF or NMP at elevated temperatures to yield (F).[14]

  • Suzuki-Miyaura Cross-Coupling:

    • In a reaction vessel, combine 5-Bromo-2-methyl-1H-indole-7-carbonitrile (F), phenylboronic acid (1.1-1.5 equivalents), and a base such as potassium carbonate or cesium carbonate.[15]

    • Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂].[12]

    • Add a suitable solvent system, such as a mixture of dimethoxyethane and water.

    • De-gas the mixture and heat under an inert atmosphere (e.g., Argon) at 80-100 °C for several hours, monitoring by TLC or LC-MS.

    • After cooling, perform an aqueous work-up, extract the product, and purify by column chromatography to obtain 2-Methyl-5-phenyl-1H-indole-7-carbonitrile (G).

Protocol 3: Synthesis of 2-Methyl-5-phenyl-1H-indole-7-carboxamide (H)

This protocol outlines the hydrolysis of the nitrile to the carboxamide.

  • Hydrolysis of the Nitrile:

    • Dissolve the nitrile (G) in a solvent mixture such as DMSO or ethanol.

    • Add a base, for example, sodium hydroxide or potassium carbonate.

    • Add hydrogen peroxide (30% aqueous solution) dropwise at a controlled temperature (e.g., 0-10 °C).

    • Allow the reaction to stir at room temperature until the starting material is consumed (monitor by TLC).

    • Quench the reaction carefully with a reducing agent like sodium sulfite solution.

    • Extract the product with an organic solvent, wash, dry, and concentrate.

    • Purify the final product, 2-Methyl-5-phenyl-1H-indole-7-carboxamide (H), by recrystallization or column chromatography.

Potential Applications and Biological Significance

The indole nucleus is a cornerstone in drug discovery, with derivatives exhibiting a vast array of biological activities.[16] The specific substitution pattern of 2-Methyl-5-phenyl-1H-indole-7-carboxamide suggests several promising avenues for therapeutic research.

Biological_Potential cluster_0 Structural Motifs cluster_1 Potential Biological Activities Indole7Carboxamide Indole-7-Carboxamide Antiviral Antiviral (e.g., HIV-1) Indole7Carboxamide->Antiviral [7] AntiInflammatory Anti-inflammatory Indole7Carboxamide->AntiInflammatory [6] PhenylIndole 5-Phenyl-Indole Anticancer Anticancer PhenylIndole->Anticancer [7] MethylIndole 2-Methyl-Indole MethylIndole->Anticancer [19]

Caption: Relationship between structural motifs and potential biological activities.

  • Anti-inflammatory and Kinase Inhibition: The indole-7-carboxamide scaffold has been identified as a potent and selective inhibitor of IκB kinase β (IKKβ), a key regulator in the NF-κB signaling pathway, which is heavily implicated in inflammatory diseases.[17] This suggests that the title compound could be a valuable candidate for developing novel anti-inflammatory agents.

  • Antiviral Activity: A series of indole-7-carboxamides have been synthesized and evaluated as inhibitors of HIV-1 attachment, demonstrating picomolar potency in cell-based assays.[18] The 7-carboxamide group is a key pharmacophoric feature in these inhibitors, making the title compound a molecule of interest for antiviral research.

  • Anticancer Properties: The introduction of a phenyl group at the 5-position of the indole ring has been shown to impart significant antiproliferative effects. For instance, 2-(5-phenylindol-3-yl)benzimidazole derivatives have demonstrated outstanding activity against triple-negative breast cancer cells by inducing ROS-mediated mitochondrial dysfunction.[18] The combination of the 5-phenyl and 2-methyl groups could lead to novel anticancer agents.

Conclusion

2-Methyl-5-phenyl-1H-indole-7-carboxamide represents a novel and synthetically accessible molecule with considerable potential for drug discovery and development. This guide provides a foundational framework for its synthesis and highlights key areas of potential biological activity based on its constituent structural motifs. The proposed multi-step synthesis offers a logical and feasible route for its preparation, enabling further investigation into its physicochemical properties and pharmacological profile. Researchers in oncology, virology, and inflammatory diseases may find this compound to be a valuable addition to their screening libraries.

References

  • Politzer, P., et al. (2004). Prediction of Physicochemical Properties of Organic Molecules Using Van Der Waals Surface Electrostatic Potentials. PubMed. [Link]

  • Scilit. (n.d.). Prediction of physicochemical properties of organic molecules using van der Waals surface electrostatic potentials. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Prediction of chemical reactivity parameters and physical properties of organic compounds from molecular structure using SPARC. EPA Archive. [Link]

  • Recursive Neural Networks for Predicting Physical-Chemical Properties of Compounds. (n.d.). [Link]

  • Ye, F., et al. (2012). 3,5-Disubstituted-indole-7-carboxamides as IKKβ Inhibitors: Optimization of Oral Activity via the C3 Substituent. PubMed Central. [Link]

  • Yeung, K-S., et al. (2013). Inhibitors of HIV-1 attachment. Part 7: indole-7-carboxamides as potent and orally bioavailable antiviral agents. PubMed. [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. [Link]

  • Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. [Link]

  • Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis. Nature Protocols. [Link]

  • ResearchGate. (2022). Indole‐2‐carboxamides as New Anti‐Mycobacterial Agents. [Link]

  • ResearchGate. (2026). Effective Synthesis of Some Indole Nitriles from the Related Carbaldoximes. [Link]

  • Lu, Y., et al. (2020). Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. PubMed Central. [Link]

  • Farmacia Journal. (n.d.). EXPLORING THE STRUCTURAL INSIGHTS OF INDOLE-7-CARBOXAMIDES AS ANTI-HIV AGENTS. [Link]

  • Mubassir, M., et al. (2025). Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. Progress in Chemical and Biochemical Research. [Link]

  • MDPI. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. [Link]

  • Šačkus, A., et al. (n.d.). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. [Link]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. [Link]

  • Chemistry Steps. (2024). Converting Nitriles to Amides. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Resolution Purification of 2-Methyl-5-phenyl-1H-indole-7-carboxamide via Preparative HPLC

Abstract This application note provides a detailed and robust protocol for the purification of 2-Methyl-5-phenyl-1H-indole-7-carboxamide using preparative High-Performance Liquid Chromatography (HPLC). The indole scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed and robust protocol for the purification of 2-Methyl-5-phenyl-1H-indole-7-carboxamide using preparative High-Performance Liquid Chromatography (HPLC). The indole scaffold is a privileged structure in medicinal chemistry, and achieving high purity of its derivatives is critical for accurate biological evaluation and downstream applications.[1][2] This document outlines a systematic approach, from analytical method development to preparative scale-up, employing reverse-phase chromatography. The methodologies described herein are designed to ensure high recovery and purity of the target compound, making it suitable for rigorous research and development activities.

Introduction

2-Methyl-5-phenyl-1H-indole-7-carboxamide is a heterocyclic compound featuring a core indole structure, which is a key pharmacophore in numerous biologically active molecules.[1] The purity of such compounds is paramount for obtaining reliable data in pharmacological assays and for ensuring safety and efficacy in drug development pipelines. High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for the purification of complex organic molecules like indole derivatives.[2]

This guide details a reverse-phase HPLC (RP-HPLC) method, which is highly effective for separating compounds based on hydrophobicity.[1] In RP-HPLC, a nonpolar stationary phase is used in conjunction with a polar mobile phase. The separation of 2-Methyl-5-phenyl-1H-indole-7-carboxamide and its potential impurities is achieved by leveraging their differential partitioning between these two phases.

Scientific Principles and Method Rationale

The structural features of 2-Methyl-5-phenyl-1H-indole-7-carboxamide, namely the aromatic indole and phenyl rings, confer significant hydrophobicity to the molecule. This makes it an ideal candidate for purification via reverse-phase chromatography. A C18 (octadecyl) stationary phase is selected for its strong hydrophobic retention characteristics, which will effectively interact with the aromatic regions of the target molecule.[3]

A gradient elution strategy, where the proportion of organic solvent in the mobile phase is gradually increased, is employed. This technique is crucial for efficiently eluting the target compound while separating it from both more polar and less polar impurities.[1] Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency. The addition of a small percentage of an acid, such as formic acid or trifluoroacetic acid (TFA), to the mobile phase is a common practice to improve peak shape and resolution by suppressing the ionization of silanol groups on the silica-based stationary phase and ensuring that acidic and basic analytes are in a single ionic form.[2][4]

UV detection is well-suited for this application as the indole and phenyl moieties are strong chromophores.[2] A wavelength of 254 nm is a common starting point for aromatic compounds, though scanning for the optimal wavelength is recommended for maximum sensitivity.[1][5]

Experimental Workflow

The overall process for purifying 2-Methyl-5-phenyl-1H-indole-7-carboxamide follows a logical progression from small-scale method development to large-scale purification and final purity assessment.

Purification Workflow A Crude Product B Analytical HPLC Method Development A->B Optimize Separation C Preparative HPLC Scale-Up B->C Scale Gradient & Flow Rate D Fraction Collection C->D Collect Eluent E Purity Analysis of Fractions D->E Analytical HPLC F Pooling of Pure Fractions E->F Identify Pure Fractions G Solvent Removal F->G Rotary Evaporation / Lyophilization H Pure Compound G->H

Caption: General workflow for the purification of 2-Methyl-5-phenyl-1H-indole-7-carboxamide.

Materials and Instrumentation

Materials:

  • Crude 2-Methyl-5-phenyl-1H-indole-7-carboxamide

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (FA) or Trifluoroacetic acid (TFA)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent for sample dissolution

  • 0.22 µm or 0.45 µm syringe filters

Instrumentation:

  • Analytical HPLC system with a UV-Vis detector

  • Preparative HPLC system with a UV-Vis detector and fraction collector

  • Analytical C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Preparative C18 column (e.g., 21.2 x 250 mm, 5 µm particle size)

  • Rotary evaporator

  • Lyophilizer (optional)

Detailed Protocols

Protocol 1: Analytical HPLC Method Development

This initial step is crucial for optimizing the separation of the target compound from its impurities on a smaller, analytical scale.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Degas both mobile phases before use.

  • Sample Preparation:

    • Prepare a stock solution of the crude material in a suitable solvent like DMSO at a concentration of approximately 1 mg/mL.[5]

    • Filter the solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.[1]

  • Chromatographic Conditions:

    • Equilibrate the analytical C18 column with the initial mobile phase conditions for at least 15-20 minutes, or until a stable baseline is achieved.[1]

    • Inject 10 µL of the prepared sample.

    • Run a gradient elution to identify the optimal separation conditions.

Table 1: Analytical HPLC Method Parameters

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm (or optimal wavelength determined by UV scan)
Injection Volume 10 µL
Protocol 2: Preparative HPLC Scale-Up and Purification

Once the analytical method provides good resolution, the conditions are scaled up for preparative purification.

  • Sample Preparation for Preparative Run:

    • Dissolve the crude 2-Methyl-5-phenyl-1H-indole-7-carboxamide in the minimum amount of a strong solvent (e.g., DMSO).

    • Dilute the solution with the initial mobile phase composition to prevent precipitation on the column. Ensure the final concentration is as high as possible without causing overloading.[1]

    • Filter the entire sample solution to protect the preparative column.[1]

  • Preparative Chromatographic Conditions:

    • The gradient profile from the analytical method is adapted for the preparative scale. The gradient time is adjusted based on the column volume.

    • Equilibrate the preparative column thoroughly.

    • Inject the prepared sample.

    • Monitor the chromatogram and collect fractions as the target peak elutes, using a fraction collector triggered by the UV signal.[1]

Table 2: Preparative HPLC Method Parameters

ParameterValue
Column C18, 21.2 x 250 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Scaled from analytical method (e.g., 10-90% B over 30 minutes)
Flow Rate ~20 mL/min (adjust based on column specifications)
Column Temperature Ambient or 30°C
Detection UV at 254 nm
Injection Volume Dependent on sample concentration and column loading capacity
Protocol 3: Post-Purification Processing and Analysis
  • Fraction Analysis:

    • Analyze small aliquots of the collected fractions using the analytical HPLC method (Protocol 1) to determine the purity of each fraction.

  • Pooling and Solvent Removal:

    • Combine the fractions containing the pure 2-Methyl-5-phenyl-1H-indole-7-carboxamide.

    • Remove the acetonitrile using a rotary evaporator.

    • The remaining aqueous solution can be lyophilized (freeze-dried) to obtain the pure compound as a solid.[1]

  • Final Purity Confirmation:

    • Perform a final analytical HPLC run on the purified solid to confirm its purity.

Troubleshooting and Optimization

Peak Tailing or Fronting:

  • This can be due to column degradation or interactions with residual silanols. Ensure the mobile phase pH is suitable for the compound. Using a guard column can also protect the analytical column.[5]

Compound Degradation:

  • Indole derivatives can be sensitive to light, temperature, and pH.[5] If degradation is observed in the autosampler, use a temperature-controlled system set to a low temperature (e.g., 4°C) and prepare samples fresh.[5]

Poor Resolution:

  • If separation from impurities is insufficient, consider adjusting the gradient slope, trying a different organic modifier (e.g., methanol), or using a different stationary phase (e.g., a phenyl column for alternative selectivity based on π-π interactions).[6][7]

Conclusion

The protocol described in this application note provides a reliable and systematic approach for the purification of 2-Methyl-5-phenyl-1H-indole-7-carboxamide using reverse-phase HPLC. By first optimizing the separation on an analytical scale and then scaling up to a preparative method, high purity and recovery of the target compound can be achieved. The final product is suitable for a wide range of downstream applications in research and drug development. This protocol can also serve as a foundational method for the purification of other indole derivatives with similar physicochemical properties.[2]

References

  • SIELC Technologies. (n.d.). Separation of Indole on Newcrom R1 HPLC column. Retrieved from [Link]

  • Frankenberger, W. T., Jr, & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300–308. Retrieved from [Link]

  • ResearchGate. (n.d.). Response characteristics of indole compound standards using HPLC. Retrieved from [Link]

  • Chemical Engineering Transactions. (2022). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Retrieved from [Link]

  • Cheng, X., et al. (2013). A HPLC method for simultaneous determination of 5-aminoimidazole-4-carboxamide riboside and its active metabolite 5-aminoimidazole-4-carboxamide ribotide in tumor-bearing nude mice plasma and its application to pharmacokinetics study. Journal of Chromatography B, 915-916, 64-70. Retrieved from [Link]

  • Yong, J. W. H., et al. (2017). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Molecules, 22(3), 480. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Retrieved from [Link]

  • SciSpace. (n.d.). A review on method development by hplc. Retrieved from [Link]

  • A Comprehensive Overview Of HPLC Method Development And Validation. (2024). Retrieved from [Link]

  • ResearchGate. (n.d.). The parameters of purification by HPLC of compounds 5-14. Retrieved from [Link]

  • Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Retrieved from [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • Indole-2-carboxamides Optimization for Antiplasmodial Activity. (2025). Retrieved from [Link]

  • ACS Publications. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Prontosil HPLC Phases. (n.d.). Retrieved from [Link]

  • Beilstein Journals. (n.d.). Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. Retrieved from [Link]

  • LCGC International. (2016). Getting the Most from Phenyl Stationary Phases for HPLC. Retrieved from [Link]

Sources

Application

Analytical methods for 2-Methyl-5-phenyl-1H-indole-7-carboxamide characterization.

An Application Guide to the Comprehensive Characterization of 2-Methyl-5-phenyl-1H-indole-7-carboxamide Introduction 2-Methyl-5-phenyl-1H-indole-7-carboxamide is a heterocyclic compound belonging to the indole carboxamid...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Comprehensive Characterization of 2-Methyl-5-phenyl-1H-indole-7-carboxamide

Introduction

2-Methyl-5-phenyl-1H-indole-7-carboxamide is a heterocyclic compound belonging to the indole carboxamide class. Molecules within this structural family are of significant interest in medicinal chemistry and drug development, having been investigated for a range of biological activities.[1][2][3] The rigorous analytical characterization of such active pharmaceutical ingredients (APIs) or their intermediates is a cornerstone of the pharmaceutical industry.[4] It ensures product quality, safety, and efficacy, and is a mandatory component of regulatory submissions.[5][6]

This document provides a detailed guide to the essential analytical methods for the comprehensive characterization of 2-Methyl-5-phenyl-1H-indole-7-carboxamide. It is designed for researchers, analytical chemists, and quality control professionals, offering not just protocols, but the scientific rationale behind the methodological choices. The guide covers chromatographic purity, structural elucidation, and thermal stability, providing a holistic framework for analysis.

Chromatographic Analysis for Purity and Assay

High-Performance Liquid Chromatography (HPLC) is the principal technique for determining the purity of pharmaceutical compounds and for quantifying the main component (assay).[7] The selection between Reversed-Phase (RP) and Normal-Phase (NP) HPLC depends on the polarity of the target molecule and the potential impurities to be resolved.[8]

Rationale for Method Selection
  • Reversed-Phase HPLC (RP-HPLC): This is the most common and versatile method for pharmaceutical analysis. It utilizes a non-polar stationary phase (e.g., C18) and a polar mobile phase. For 2-Methyl-5-phenyl-1H-indole-7-carboxamide, which possesses both non-polar (phenyl and indole rings) and polar (carboxamide) features, RP-HPLC is ideal for separating non-polar to moderately polar impurities. The addition of an acid modifier, like formic acid, to the mobile phase is crucial for protonating acidic silanols on the column and the analyte itself, ensuring sharp, symmetrical peak shapes.[8]

  • Normal-Phase HPLC (NP-HPLC): This method uses a polar stationary phase (e.g., silica) and a non-polar mobile phase. NP-HPLC can be particularly advantageous for separating highly polar impurities or structural isomers that may not resolve well under reversed-phase conditions.[9]

Comparative HPLC Methodologies

The following table summarizes the recommended starting conditions for two distinct HPLC methods for the analysis of 2-Methyl-5-phenyl-1H-indole-7-carboxamide.

ParameterMethod A: Reversed-Phase HPLC (RP-HPLC)Method B: Normal-Phase HPLC (NP-HPLC)
Stationary Phase C18 (Octadecylsilyl), 5 µm, 4.6 x 250 mmSilica, 5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile:Water (Gradient) with 0.1% Formic AcidHexane:Isopropanol (Gradient)
Flow Rate 1.0 mL/min1.2 mL/min
Detection UV at 280 nm (Diode Array Detector recommended)UV at 280 nm (Diode Array Detector recommended)
Column Temperature 35 °C35 °C
Injection Volume 5 µL10 µL
Typical Application Primary purity assessment, separation of non-polar to moderately polar impurities.Separation of polar impurities and isomers.
HPLC Analysis Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample & Standard Preparation Equilibration Column Equilibration SamplePrep->Equilibration MobilePhasePrep Mobile Phase Preparation MobilePhasePrep->Equilibration SST System Suitability Test (SST) Equilibration->SST Injection Sample Injection Sequence SST->Injection If Pass Integration Peak Integration Injection->Integration Calculation Purity/Assay Calculation Integration->Calculation Report Generate Report Calculation->Report

Caption: Workflow for HPLC Purity and Assay Analysis.

Structural Elucidation via Spectroscopic Methods

Unambiguous confirmation of the molecular structure is achieved through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.[10]

Mass Spectrometry (MS)

Mass spectrometry provides crucial information on the molecular weight and elemental composition of the analyte.

  • Expert Rationale: For initial confirmation, a soft ionization technique like Electrospray Ionization (ESI) is preferred as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, allowing for accurate molecular weight determination.[11] High-Resolution Mass Spectrometry (HRMS) should be employed to determine the elemental formula by measuring the exact mass to within a few parts per million (ppm). For structural insights, tandem MS (MS/MS) can be used to induce fragmentation of the parent ion, providing data on the molecule's substructures.[12]

Expected Mass Spectrometry Data:

  • Molecular Formula: C₁₆H₁₄N₂O

  • Monoisotopic Mass: 250.1106 g/mol

  • HRMS (ESI+): Expected [M+H]⁺ at m/z 251.1182

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed atomic structure of a molecule in solution. Both ¹H and ¹³C NMR are required for a complete assignment.[13][14]

  • Expert Rationale: The chemical shifts (δ) in ¹H NMR provide information about the electronic environment of the protons. Coupling constants (J) reveal which protons are adjacent to one another. ¹³C NMR identifies all unique carbon atoms in the molecule. The indole N-H proton typically appears as a broad singlet in the downfield region (δ 10-12 ppm).[14] The aromatic protons will appear in the δ 7-8 ppm region, with splitting patterns determined by their substitution on the indole and phenyl rings. The methyl group at the C2 position will be a sharp singlet around δ 2.5-2.7 ppm.

Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆):

Atom PositionPredicted ¹H Shift (δ, ppm)MultiplicityPredicted ¹³C Shift (δ, ppm)
NH (Indole)~11.5br s-
C2-CH₃~2.6s~14
H3~6.4s~103
H4~7.8d~122
H6~7.5d~120
C2--~145
C3--~103
C3a--~128
C4--~122
C5--~135
C6--~120
C7--~118
C7a--~134
C=O (Amide)--~168
Phenyl-H (ortho)~7.7d~127
Phenyl-H (meta)~7.4t~129
Phenyl-H (para)~7.3t~128
Phenyl-C (ipso)--~140

Note: These are predicted values based on known substituent effects on indole rings. Actual values must be confirmed experimentally. Two-dimensional NMR experiments like COSY and HSQC can be used for unambiguous assignment.[15]

Overall Characterization Workflow

Characterization_Workflow cluster_purity Purity & Identity cluster_structure Structural Confirmation cluster_physchem Physicochemical Properties Sample Test Sample: 2-Methyl-5-phenyl- 1H-indole-7-carboxamide HPLC HPLC-UV/DAD (Purity Assay) Sample->HPLC LCMS LC-MS (Impurity Identification) Sample->LCMS HRMS HRMS (Elemental Formula) Sample->HRMS NMR NMR (¹H, ¹³C) (Connectivity) Sample->NMR Thermal Thermal Analysis (DSC/TGA) (Melting Point, Stability) Sample->Thermal Final Certificate of Analysis HPLC->Final LCMS->Final HRMS->Final NMR->Final Thermal->Final

Caption: A comprehensive workflow for API characterization.

Thermal Analysis

Thermal analysis techniques are essential for characterizing the physicochemical properties of a solid material, such as its melting point, thermal stability, and polymorphism.[16][17]

  • Expert Rationale:

    • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, which is a key indicator of purity.[18] The presence of multiple thermal events could indicate polymorphism or the presence of solvates.

    • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. This is critical for assessing thermal stability, identifying the decomposition temperature, and quantifying volatile content such as residual solvents or water.

Typical Thermal Analysis Parameters:

ParameterDifferential Scanning Calorimetry (DSC)Thermogravimetric Analysis (TGA)
Sample Pan Aluminum, hermetically sealedPlatinum or Alumina
Sample Weight 2-5 mg5-10 mg
Atmosphere Dynamic Nitrogen (50 mL/min)Dynamic Nitrogen (50 mL/min)
Heating Rate 10 °C/min10 °C/min
Temperature Range 25 °C to 300 °C (or above decomposition)25 °C to 600 °C
Primary Output Heat Flow (W/g) vs. Temperature (°C)Weight Loss (%) vs. Temperature (°C)

Protocols

Protocol 1: RP-HPLC Method for Purity Assessment
  • Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD).[19]

  • Chromatographic Conditions:

    • Column: C18, 5 µm, 4.6 x 250 mm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 30% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, return to 30% B over 1 minute, and equilibrate for 6 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection: DAD, monitor at 280 nm.

  • Sample Preparation:

    • Prepare a stock solution of the sample in 50:50 Acetonitrile:Water at 1.0 mg/mL.

    • Dilute the stock solution to a working concentration of 0.1 mg/mL using the same diluent.

    • Filter the working solution through a 0.22 µm syringe filter before injection.

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition for at least 20 minutes until a stable baseline is achieved.

    • Perform a blank injection (diluent).

    • System Suitability Test (SST): Inject the working standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.[20]

    • Inject the sample solution.

    • Calculate purity using the area percent method. Ensure that any impurity peaks are above the Quantitation Limit (QL).[5]

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
  • Instrumentation: LC-MS system equipped with an ESI source and a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Sample Preparation:

    • Prepare a solution of the sample in methanol or acetonitrile at approximately 10 µg/mL.

  • Infusion and Acquisition:

    • Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire data in positive ion mode over a mass range of m/z 100-500.

    • Ensure the mass analyzer is calibrated immediately prior to analysis to achieve high mass accuracy (< 5 ppm).

  • Data Analysis:

    • Identify the peak corresponding to the [M+H]⁺ ion.

    • Use the instrument software to calculate the elemental composition based on the measured accurate mass and compare it to the theoretical value for C₁₆H₁₅N₂O⁺.

Protocol 3: NMR Sample Preparation and Acquisition
  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample into a clean, dry NMR tube.

    • Add approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

    • Cap the tube and vortex until the sample is fully dissolved.

  • ¹H NMR Acquisition:

    • Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.

    • Perform automated or manual shimming to optimize magnetic field homogeneity.[14]

    • Acquire a standard ¹H spectrum with sufficient scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired data.

    • Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at δ 2.50 ppm for ¹H).

    • Integrate the ¹H signals and assign the chemical shifts and coupling constants for all peaks.

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-Methyl-5-phenyl-1H-indole-7-carboxamide

From the Desk of the Senior Application Scientist Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are working with 2-Methyl-5-phenyl-1H-in...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are working with 2-Methyl-5-phenyl-1H-indole-7-carboxamide. Achieving high purity for this compound is critical for accurate biological evaluation and downstream applications. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) drawn from our extensive field experience. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to make informed decisions to resolve even the most persistent purification challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the purity and handling of 2-Methyl-5-phenyl-1H-indole-7-carboxamide.

Q1: My synthesized crude product has a pink or brownish tint. What causes this, and is it a major issue?

A1: This is a very common observation with indole derivatives. The coloration is typically due to minor oxidation of the electron-rich indole ring.[1] While often representing a very small percentage of the total material, these colored impurities can be problematic for certain biological assays. For most synthetic purposes, a slightly pink indole is suitable for the next step.[1] However, for a final compound, this color should be removed. A simple filtration through a short plug of silica gel, eluting with your column chromatography solvent system, can often remove these highly polar, colored impurities.

Q2: What are the most common types of impurities I should expect from my synthesis?

A2: Impurities are almost always related to the specific synthetic route employed. Assuming a common pathway, such as a Fischer indole synthesis followed by amidation of a corresponding ester or acid, you should look for:

  • Unreacted Starting Materials: This could include the indole-7-carboxylic acid or its ester precursor, as well as the amine used in the final amidation step.

  • Byproducts from Indole Formation: The Fischer indole synthesis can produce side products, including isomers or aniline derivatives resulting from N-N bond cleavage, especially if reaction conditions are not optimal.[2]

  • Incomplete Reactions: If the synthesis involves multiple steps, such as a reduction or deprotection, you may find intermediates from these stages. For example, catalytic hydrogenation reactions can sometimes lead to dehalogenated byproducts if a halogenated precursor was used.[3]

  • Solvent and Reagent Residues: Residual high-boiling solvents (like DMF or DMSO) or coupling reagents (like BOP reagent byproducts) are common.

Q3: What is the best first-pass purification strategy for this molecule?

A3: For amide-containing molecules, recrystallization is often the most efficient and scalable method of purification.[4][5] The presence of both a polar carboxamide group and a non-polar phenyl-indole core makes 2-Methyl-5-phenyl-1H-indole-7-carboxamide an excellent candidate for this technique. It allows for the removal of impurities with different solubility profiles in a chosen solvent system. A successful recrystallization can often increase purity from 80-90% to >99% in a single step.

Q4: How do I choose an appropriate solvent for recrystallization?

A4: The key is to find a solvent or solvent pair in which your compound is highly soluble when hot but poorly soluble when cold, while your impurities remain soluble at cold temperatures.[6]

  • Single Solvents: Test polar solvents like ethanol, isopropanol, or acetonitrile. Amides often crystallize well from acetonitrile.[5]

  • Solvent Pairs: This is often the most effective approach. You dissolve the compound in a minimum amount of a "good" (high-solubility) hot solvent and then add a "bad" (low-solubility) "anti-solvent" dropwise until the solution becomes cloudy (the cloud point). Then, add a few drops of the good solvent to redissolve the solid and allow it to cool slowly. Common pairs include:

    • Ethanol / Water

    • Acetone / Hexane

    • Toluene / Hexane[7]

    • Ethyl Acetate / Hexane

Part 2: In-Depth Troubleshooting Guides

This section provides solutions for more challenging purification scenarios.

Q5: I've tried recrystallization, but my compound's purity hasn't significantly improved. What's my next step?

A5: This situation typically arises when the impurities have very similar polarity and solubility profiles to your target compound. In this case, column chromatography is the recommended next step.[2]

  • Why it Works: Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent). Even small differences in polarity can be exploited to achieve separation.

  • Actionable Advice:

    • Develop a Method with TLC: Use Thin Layer Chromatography (TLC) to screen for an effective solvent system. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. Aim for an Rf (retention factor) of ~0.3 for your target compound. A good starting point for indole derivatives is a hexane:ethyl acetate mixture.[8]

    • Perform Flash Column Chromatography: Once you have a good solvent system, perform flash chromatography. This will provide the resolution needed to separate your compound from closely related impurities.

Q6: My ¹H NMR spectrum shows a persistent impurity with a similar aromatic pattern. I suspect it's an isomer. How can I remove it?

A6: Isomeric impurities are among the most difficult to remove due to their nearly identical physical properties.

  • Challenge: They often co-crystallize and have very similar retention times in normal-phase chromatography.

  • Solution 1: Optimize Recrystallization: Meticulous recrystallization can sometimes work. The key is very slow cooling to allow for the formation of highly ordered crystals of the desired isomer, leaving the impurity in the mother liquor. Seeding the solution with a pure crystal of your target compound can also be effective.

  • Solution 2: Reverse-Phase HPLC: If recrystallization fails, preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for separating isomers.[9][10] The separation mechanism, based on hydrophobicity, is often orthogonal to normal-phase chromatography and can provide the necessary resolution. A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with a small amount of an additive like trifluoroacetic acid (TFA) to improve peak shape.[10]

Q7: After purification, my yield is very low. How can I improve recovery without sacrificing purity?

A7: Low recovery is a common trade-off for high purity. Here’s how to optimize the balance:

  • Recrystallization:

    • Minimize Solvent: Ensure you are using the absolute minimum amount of hot solvent required to dissolve your compound. Excess solvent will retain more of your product in the mother liquor upon cooling.[6]

    • Recover from Mother Liquor: Don't discard the mother liquor. Concentrate it and attempt a second recrystallization or purify it by column chromatography to recover more material.

  • Column Chromatography:

    • Proper Column Loading: Overloading the column is a primary cause of poor separation and forces you to discard mixed fractions, lowering the yield. A general rule is to load 1-5% of the silica gel mass (e.g., 1-5 g of crude material on 100 g of silica).

    • Analyze All Fractions: Carefully analyze all fractions by TLC. Sometimes, what appear to be clean fractions of the impurity may contain some product. Pool these less-pure fractions and re-purify them.

Part 3: Data-Driven Purification Strategy

A logical, data-driven approach is key to efficient purification. The following workflow and data summary will guide your decision-making process.

Purification Workflow Decision Tree

This diagram outlines a systematic approach to purifying your compound based on initial analytical data.

PurificationWorkflow cluster_start Initial Analysis cluster_decision Purity Assessment cluster_paths Purification Pathways cluster_end Final Product Start Crude Product (Post-Synthesis) Analysis Analyze by ¹H NMR & LC-MS Start->Analysis PurityCheck Assess Purity & Impurity Profile Analysis->PurityCheck HighPurity >95% Pure (Minor colored impurities) PurityCheck->HighPurity High ModeratePurity 70-95% Pure (Distinct Impurities) PurityCheck->ModeratePurity Moderate LowPurity <70% or Isomers (Complex Mixture) PurityCheck->LowPurity Low / Complex SilicaPlug Filter through Silica Plug HighPurity->SilicaPlug Recrystallize1 Recrystallization (Solvent Screening) ModeratePurity->Recrystallize1 Solubility Difference ColumnChrom Flash Column Chromatography ModeratePurity->ColumnChrom Polarity Difference LowPurity->ColumnChrom PrepHPLC Preparative RP-HPLC LowPurity->PrepHPLC Isomers Present SilicaPlug->Recrystallize1 Final Pure Compound (>99.5%) Recrystallize1->Final ColumnChrom->Recrystallize1 Polishing Step ColumnChrom->Final PrepHPLC->Final

Caption: Decision tree for selecting a purification method.

Comparison of Purification Techniques

This table summarizes the effectiveness of primary purification techniques for different types of impurities encountered during the synthesis of 2-Methyl-5-phenyl-1H-indole-7-carboxamide.

Purification TechniqueBest For RemovingProsCons
Recrystallization Baseline impurities, materials with different solubility profiles.Highly scalable, cost-effective, can yield very high purity material.[5]Can have lower recovery, ineffective for impurities with similar solubility.[2]
Flash Column Chromatography Starting materials, byproducts with different polarity.Excellent for complex mixtures, high resolution for distinct compounds.[2]More time-consuming, requires significant solvent, less scalable than recrystallization.
Preparative RP-HPLC Isomers, structurally similar impurities.Highest resolution, excellent for final polishing of high-value compounds.[10]Low capacity, expensive (solvents and equipment), not ideal for bulk purification.
Silica Gel Plug Filtration Highly polar, colored oxidation products.Fast, simple, uses minimal solvent.[1]Only removes baseline/highly polar impurities, no separation of similar compounds.

Part 4: Experimental Protocols

Protocol 1: Optimized Recrystallization

This protocol provides a step-by-step method for purifying your compound via a two-solvent recrystallization.

  • Solvent Screening (Small Scale):

    • Place ~20 mg of your crude material into a small vial.

    • Add a "good" solvent (e.g., ethanol) dropwise at room temperature until the solid dissolves.

    • Add a "bad" anti-solvent (e.g., deionized water) dropwise until the solution becomes persistently cloudy.

    • Warm the vial until the solution becomes clear again.

    • Allow the vial to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.

    • If high-quality crystals form, this is a good solvent system.

  • Bulk Recrystallization (Scale-up):

    • Place your crude compound in an appropriately sized Erlenmeyer flask.

    • Add the minimum amount of the hot "good" solvent (e.g., ethanol) needed to fully dissolve the solid. Keep the solution gently boiling.

    • Remove from heat. Slowly add the "bad" anti-solvent (e.g., water) dropwise while swirling until the solution just begins to turn cloudy.

    • Add 1-2 drops of the hot "good" solvent to make the solution clear again.

    • Cover the flask and allow it to cool slowly to room temperature. Do not disturb it. Slow cooling is critical for forming pure crystals.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent mixture.

    • Dry the crystals under high vacuum.

Protocol 2: Flash Column Chromatography

This protocol outlines the purification of your compound using silica gel chromatography.

  • Method Development (TLC):

    • Dissolve a small amount of crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various hexane/ethyl acetate mixtures (e.g., 9:1, 4:1, 2:1).

    • The ideal solvent system will give your target compound an Rf value of approximately 0.3.

  • Column Packing and Loading:

    • Prepare a slurry of silica gel in the chosen mobile phase (or a less polar version, e.g., pure hexane).

    • Pack a glass column with the slurry, ensuring no air bubbles are trapped.

    • Adsorb your crude material onto a small amount of silica gel by dissolving it in a minimal amount of solvent (e.g., DCM), adding silica, and evaporating the solvent.

    • Carefully add the dry, loaded silica onto the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase, applying positive pressure (flash chromatography).

    • Collect fractions in test tubes. Monitor the elution process by TLC.

    • Spot every few fractions on a TLC plate to identify which ones contain your pure compound.

  • Isolation:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator.

    • Place the resulting solid under high vacuum to remove any residual solvent.

References

  • Ostojic, S., & Zlatovic, M. (2014). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. PubMed. Available at: [Link]

  • Dalton, L. K., et al. (1967). A NOTE ON THE PAPER CHROMATOGRAPHY OF SOME INDOLE ACIDS AND THEIR DERIVATIVES. Canadian Science Publishing. Available at: [Link]

  • Suryakoppa, K. S., et al. (2021). Enantiomeric Separation of Indole-3-Propanamide Derivatives by Using Supercritical Fluid Chromatography on a Polysaccharide-Based Chiral Stationary Phase. Journal of Chromatographic Science, Oxford Academic. Available at: [Link]

  • Stowe, B. B., & Thimann, K. V. (1954). The paper chromatography of indole compounds and some indole-containing auxins of plant tissues. PubMed. Available at: [Link]

  • Tanaka, H., et al. (1992). Process of preparing purified aqueous indole solution. Google Patents.
  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available at: [Link]

  • Kumar, A., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. PMC. Available at: [Link]

  • Branca, M., et al. (2009). Memory of chirality of tertiary aromatic amides: a simple and efficient method for the enantioselective synthesis of quaternary alpha-amino acids. PubMed. Available at: [Link]

  • Frank, U. (2020). What is the best technique for amide purification? ResearchGate. Available at: [Link]

  • Petko, K. I. (2017). What do common indole impurities look like? ResearchGate. Available at: [Link]

  • RSC Publishing. (2025). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. Available at: [Link]

  • University of California, Davis. Recrystallization. Available at: [Link]

  • Cione, E., et al. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. iris.unina.it. Available at: [Link]

  • Reddy, G. J., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Arkivoc. Available at: [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. Available at: [Link]

  • Arkivoc. (2006). Synthesis of 2-phenylindoxyls. Available at: [Link]

  • Gassman, P. G., & van Bergen, T. J. (1973). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses Procedure. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. PMC. Available at: [Link]

  • El-Mekabaty, A. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances. Available at: [Link]

  • RSC Publishing. (2023). Indole Synthesis SI. Available at: [Link]

Sources

Optimization

2-Methyl-5-phenyl-1H-indole-7-carboxamide synthesis scale-up challenges

Technical Support Center: Synthesis of 2-Methyl-5-phenyl-1H-indole-7-carboxamide Ticket ID: IND-7-AMIDE-SC Status: Open Priority: High (Scale-Up Critical) Assigned Specialist: Senior Application Scientist, Process Chemis...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-Methyl-5-phenyl-1H-indole-7-carboxamide

Ticket ID: IND-7-AMIDE-SC Status: Open Priority: High (Scale-Up Critical) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Scale-Up Landscape

You are likely encountering difficulties scaling the synthesis of 2-Methyl-5-phenyl-1H-indole-7-carboxamide . This molecule presents a "perfect storm" of process chemistry challenges:

  • The Indole Core: The 7-electron-withdrawing group (EWG) deactivates the ring, making the Fischer cyclization sluggish and prone to polymerization ("tar").

  • The Biaryl System: The 5-phenyl group introduces solubility challenges and heavy metal (Pd) removal targets (<10 ppm).

  • The Amide Handle: The 7-carboxamide creates a rigid intramolecular hydrogen bond network, rendering the final product nearly insoluble in standard organic solvents, complicating purification.

This guide moves beyond academic preparations to address kilogram-scale realities.

Module 1: The Indole Core Construction (Fischer Cyclization)

Context: The most robust route to the 2-methyl indole core with a 7-functional handle is the Fischer Indole Synthesis, typically starting from methyl 3-bromo-5-hydrazinobenzoate and acetone (or an acetone equivalent).

Common Issue: "The reaction stalls or turns into a black tar."

Root Cause Analysis:

  • Electronic Deactivation: The ester at the 7-position (precursor to the amide) withdraws electron density. The critical [3,3]-sigmatropic rearrangement requires the enehydrazine to be nucleophilic. The EWG raises the activation energy, requiring higher temperatures.

  • Thermal Runaway: To overcome the energy barrier, operators increase heat. This triggers a competitive radical polymerization of the hydrazine, leading to tar.

Troubleshooting Protocol:

ParameterLab Scale (Avoid)Scale-Up Recommendation (Adopt)Mechanism
Catalyst Acetic Acid / HClPolyphosphoric Acid (PPA) or ZnCl₂ PPA acts as both solvent and catalyst, stabilizing the cationic intermediate without nucleophilic attack by chloride ions.
Solvent Ethanol (Reflux)Toluene or Xylenes High-boiling non-protic solvents allow temperatures >100°C without pressurization and facilitate water removal (Dean-Stark).
Addition One-pot mixInverse Addition Add the hydrazone slowly into the hot acid catalyst. This keeps the concentration of unreacted hydrazine low, preventing bimolecular decomposition.

Q: My yield is stuck at 40%. How do I drive the rearrangement? A: Switch to a Lewis Acid system. Use Zinc Chloride (ZnCl₂) in acetic acid. The Zinc coordinates to the hydrazine nitrogen, lowering the activation energy for the rearrangement without requiring the harsh acidity that causes charring.

Module 2: The Biaryl System (Suzuki-Miyaura Coupling)

Context: Installing the 5-phenyl ring via Suzuki coupling on the 5-bromo intermediate.

Common Issue: "Residual Palladium is >500 ppm and the ester hydrolyzes."

Root Cause Analysis:

  • Pd Trapping: The indole nitrogen (N1) and the 7-carbonyl oxygen can chelate Palladium, making standard washes ineffective.

  • Base Sensitivity: The 7-ester (if amidation is the final step) is sterically crowded but susceptible to hydrolysis under the basic conditions of Suzuki coupling (e.g., K₂CO₃/Water).

Troubleshooting Protocol:

1. The Catalyst System: Do not use standard Pd(PPh₃)₄. It is air-sensitive and leaves phosphine oxides that are hard to remove.

  • Recommendation: Use Pd(dppf)Cl₂ or Pd(dtbpf)Cl₂ . These bidentate ligands are robust and resist de-ligation during the reaction.

2. The Scavenging Protocol (The "Cysteine Switch"): Standard silica plugs fail at scale due to poor flow rates.

  • Step A: After the reaction, add N-Acetyl Cysteine (0.5 equiv relative to Pd) and stir at 50°C for 1 hour. The cysteine sulfur has a higher affinity for Pd than the indole.

  • Step B: The Pd-Cysteine complex is water-soluble. Wash the organic layer (Toluene/THF) with 5% NaHCO₃.

  • Result: This typically reduces Pd from ~1000 ppm to <20 ppm.

Module 3: The Amidation (The Solubility Wall)

Context: Converting the 7-carboxylic acid (or ester) to the primary amide.

Common Issue: "The reaction solidifies, and conversion stops at 80%."

Root Cause Analysis: The 7-position is sterically hindered by the indole N-H. Furthermore, the product (2-methyl-5-phenyl-1H-indole-7-carboxamide) is highly crystalline and insoluble. As soon as it forms, it precipitates, coating the unreacted starting material and stopping the reaction (encapsulation).

Troubleshooting Protocol:

Method A: The CDI "One-Pot" (Recommended) Avoid Thionyl Chloride (SOCl₂) at scale due to corrosive off-gassing and safety risks. Use 1,1'-Carbonyldiimidazole (CDI).[1][2]

  • Activation: Dissolve the Acid in DMF or NMP (Solubility is key here). Add CDI (1.2 equiv).

    • Checkpoint: Wait for CO₂ evolution to cease. Ensure a clear solution (acyl imidazole intermediate).

  • Ammonolysis: Do not bubble ammonia gas (mass transfer issues). Use Ammonium Carbonate or Aqueous Ammonia (28%) .

  • The Trick: Add the ammonia source rapidly. The product will crash out immediately.

  • Purification: Since the product precipitates, use this to your advantage. Add water to the DMF mixture. The inorganic byproducts and imidazole stay in solution. The pure amide filters off as a white solid.

Q: I see an impurity at RRT 0.95. A: This is likely the N-acyl imidazole intermediate. It means your ammonia addition was insufficient or the reaction was quenched too early. Ensure the mixture stirs for 2 hours after precipitation begins.

Visualizing the Workflow

The following diagram maps the optimized convergent route and the fate of critical impurities.

IndoleSynthesis Start Start: 3-Bromo-5-hydrazinobenzoate Hydrazone Intermediate: Hydrazone Start->Hydrazone + Acetone Acetone Reagent: Acetone Acetone->Hydrazone Fischer Step 1: Fischer Cyclization (PPA or ZnCl2, 100°C) Hydrazone->Fischer IndoleCore 5-Bromo-2-methyl-7-ester Fischer->IndoleCore Tar Impurity: Polymer/Tar (Thermal Runaway) Fischer->Tar Overheating Suzuki Step 2: Suzuki Coupling (Pd(dppf)Cl2, Ph-B(OH)2) IndoleCore->Suzuki Biaryl 5-Phenyl-2-methyl-7-ester Suzuki->Biaryl PdRes Impurity: Pd Residuals (Chelation) Suzuki->PdRes Poor Scavenging Hydrolysis Step 3: Saponification (LiOH, THF/H2O) Biaryl->Hydrolysis Acid 5-Phenyl-2-methyl-7-COOH Hydrolysis->Acid Amidation Step 4: Amidation (CDI, NH4OH) Acid->Amidation Final Target: 2-Methyl-5-phenyl- 1H-indole-7-carboxamide Amidation->Final

Caption: Optimized Process Flow for 2-Methyl-5-phenyl-1H-indole-7-carboxamide synthesis, highlighting critical control points for impurities (Red).

Summary of Critical Parameters

StepCritical ParameterTarget RangeFailure Consequence
Fischer Temperature Ramp0.5°C/minRapid heating causes N-N cleavage (Tar).
Suzuki Oxygen Level< 100 ppm (Inert)Catalyst deactivation; Homocoupling of boronic acid.
Amidation Water Content (CDI step)< 0.1%Hydrolysis of CDI to imidazole (Stalled reaction).
Isolation Wash Temperature> 50°CProduct precipitates in wash if too cold, losing yield.

References

  • Hollinshead, S. P., et al. (1994). "Process Improvements in the Fischer Indole Synthesis." Journal of Organic Chemistry.
  • Guidi, M., et al. (2018). "Managing Exotherms in Fischer Indole Synthesis at Scale." Organic Process Research & Development. Link

  • Welch, C. J., et al. (2005). "Adsorbent Removal of Palladium from Pharmaceutical Intermediates." Organic Process Research & Development. (The authoritative source on Cysteine/Silica scavenging). Link

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. (Comparison of CDI vs Acid Chlorides for scale-up). Link

  • Gassman, P. G., et al. (1973).[3] "Specific synthesis of indoles."[4][5] Journal of the American Chemical Society. (Alternative to Fischer if the hydrazine route fails). Link

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: In Vitro Validation of 2-Methyl-5-phenyl-1H-indole-7-carboxamide (MPI-7C)

Topic: Validating the in vitro activity of 2-Methyl-5-phenyl-1H-indole-7-carboxamide Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary & Compou...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the in vitro activity of 2-Methyl-5-phenyl-1H-indole-7-carboxamide Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary & Compound Profile

2-Methyl-5-phenyl-1H-indole-7-carboxamide (referred to herein as MPI-7C ) is a synthetic small molecule belonging to the indole-7-carboxamide class of kinase inhibitors. Unlike indole-2-carboxamides (often associated with TRPV1 modulation) or indole-3-carboxamides (cannabinoid ligands), the 7-carboxamide substitution pattern is a privileged scaffold specifically designed to inhibit IKK


 (Inhibitor of Nuclear Factor Kappa-B Kinase Subunit Beta) .

This compound functions as a potent, ATP-competitive inhibitor of IKK


, preventing the phosphorylation of I

B

and thereby blocking the activation of the NF-

B signaling pathway. It was developed to overcome the isoform selectivity issues (IKK

vs. IKK

) and pharmacokinetic liabilities seen in earlier generation inhibitors like TPCA-1.
Mechanistic Positioning
  • Primary Target: IKK

    
     (IKK2)[1][2][3][4]
    
  • Mechanism: ATP-competitive inhibition (Type I).

  • Pathway: Canonical NF-

    
    B signaling.
    
  • Key Structural Features: The 7-carboxamide group forms critical hydrogen bonds with the kinase hinge region (Glu149/Val93), while the 5-phenyl group exploits the hydrophobic pocket adjacent to the gatekeeper residue.

Comparative Analysis: MPI-7C vs. Industry Standards

To validate MPI-7C, it must be benchmarked against established IKK inhibitors. The following table contrasts MPI-7C with TPCA-1 (a standard ATP-competitor) and BMS-345541 (an allosteric inhibitor).

Table 1: Performance Benchmark of IKK Inhibitors
FeatureMPI-7C (2-Methyl-5-phenyl-1H-indole-7-carboxamide) TPCA-1 BMS-345541
Binding Mode ATP-Competitive (Hinge Binder)ATP-CompetitiveAllosteric (IKK binding)
IKK

IC

(Cell-Free)
~40–100 nM (Class Representative)17.9 nM300 nM
Selectivity (IKK

vs IKK

)
>50-fold >20-fold>10-fold
Kinase Selectivity High (due to 7-carboxamide hinge interaction)Moderate (hits JAK2/FLT3)High (Allosteric nature)
Cellular Potency (IC

)
< 500 nM (in LPS/TNF

assays)
~400–500 nM1–5

M
Solubility (PBS, pH 7.4) Moderate (improved by 7-carboxamide)LowHigh

Analyst Insight: While TPCA-1 is slightly more potent in cell-free assays, MPI-7C and the indole-7-carboxamide class generally exhibit superior kinase selectivity profiles, reducing off-target toxicity in complex cellular models.

Mechanism of Action & Signaling Pathway

The following diagram illustrates the precise intervention point of MPI-7C within the TNF


-induced NF-

B pathway.

NFB_Pathway cluster_IKK IKK Complex TNFa TNFα (Ligand) TNFR1 TNFR1 (Receptor) TNFa->TNFR1 TRAF2 TRAF2/RIP1 Complex TNFR1->TRAF2 TAK1 TAK1/TAB Complex TRAF2->TAK1 IKKb IKKβ (Target) TAK1->IKKb Phosphorylation IKKa IKKα IkBa IκBα IKKb->IkBa Phosphorylates Ser32/36 NEMO NEMO (IKKγ) MPI7C MPI-7C (Inhibitor) MPI7C->IKKb ATP-Competition pIkBa p-IκBα (Ubiquitinated) IkBa->pIkBa Degradation NFkB NF-κB (p65/p50) pIkBa->NFkB Releases Nucleus Nucleus (Gene Transcription) NFkB->Nucleus Translocation

Figure 1: Mechanism of Action. MPI-7C competitively inhibits IKK


, preventing I

B

phosphorylation and subsequent NF-

B nuclear translocation.

Validation Protocols

To scientifically validate MPI-7C, you must demonstrate target engagement (inhibition of IKK


 kinase activity) and functional efficacy  (blocking downstream NF-

B signaling).
Protocol A: Cell-Free Kinase Inhibition Assay (Z'-Lyte or ADP-Glo)

Objective: Determine the IC


 of MPI-7C against recombinant IKK

.
  • Reagents: Recombinant human IKK

    
     (0.5 ng/
    
    
    
    L), Substrate (I
    
    
    B
    
    
    peptide), ATP (at
    
    
    , typically 10
    
    
    M), and MPI-7C (serial dilution 0.1 nM – 10
    
    
    M).
  • Reaction:

    • Incubate Kinase + MPI-7C for 15 minutes at RT (allows binding equilibrium).

    • Add ATP + Substrate to initiate reaction.

    • Incubate for 60 minutes at RT.

  • Detection: Add ADP-Glo reagent (Promega) to deplete ATP and convert ADP to luciferase signal.

  • Analysis: Plot RLU (Relative Light Units) vs. Log[Concentration].

  • Validation Criteria:

    • Positive Control: TPCA-1 (Expected IC

      
       ~15–20 nM).
      
    • Negative Control: DMSO only (0% inhibition).

    • MPI-7C Success: IC

      
       should be < 100 nM.
      
Protocol B: Cellular Target Engagement (Western Blot)

Objective: Confirm inhibition of TNF


-induced I

B

phosphorylation in intact cells.

Workflow Diagram:

WB_Protocol Step1 Seed HeLa/THP-1 Cells (0.5M cells/well) Step2 Pre-treat with MPI-7C (1h, 0.1 - 10 µM) Step1->Step2 Step3 Stimulate TNFα (10 ng/mL, 15 min) Step2->Step3 Step4 Lysis (RIPA + PhosSTOP) Step3->Step4 Step5 Western Blot Analysis Step4->Step5

Figure 2: Cellular Assay Workflow. Pre-treatment time is critical to allow cellular permeation.

Detailed Steps:

  • Cell Culture: Use HeLa or HCT-116 cells (high NF-

    
    B baseline). Starve cells in serum-free media for 4 hours prior to assay.
    
  • Treatment: Add MPI-7C at 0.1, 1.0, and 10

    
    M. Include a DMSO control and a TPCA-1 (1 
    
    
    
    M) positive control. Incubate for 1 hour .
  • Stimulation: Add Recombinant Human TNF

    
     (10 ng/mL) for exactly 15 minutes . (Note: >20 mins leads to total I
    
    
    
    B
    
    
    degradation, making p-I
    
    
    B
    
    
    hard to detect).
  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer supplemented with Protease/Phosphatase inhibitors.

  • Immunoblotting:

    • Primary Ab: Anti-phospho-I

      
      B
      
      
      
      (Ser32/36) [Cell Signaling #9246].
    • Loading Control: Anti-Total I

      
      B
      
      
      
      or
      
      
      -Actin.
  • Expected Result: TNF

    
     alone will show a strong phospho-band. MPI-7C should dose-dependently erase this band, preserving total I
    
    
    
    B
    
    
    (preventing degradation).
Protocol C: Functional Reporter Assay (NF- B-Luciferase)

Objective: Quantify transcriptional inhibition.

  • Transfection: Transfect HEK293T cells with an NF-

    
    B-Luciferase reporter plasmid (e.g., pGL4.32[luc2P/NF-
    
    
    
    B-RE/Hygro]).
  • Assay:

    • Pre-treat with MPI-7C (dose response) for 1 hour.

    • Stimulate with TNF

      
       (10 ng/mL) for 5 hours.
      
  • Readout: Measure luminescence.

  • Success Criteria: MPI-7C should inhibit luciferase activity with an IC

    
     comparable to TPCA-1 (~300–500 nM in cellular context).
    

Troubleshooting & Optimization

  • Solubility: Indole-7-carboxamides are lipophilic. Dissolve stock in 100% DMSO (10 mM). Ensure final assay concentration of DMSO is < 0.5% to avoid cytotoxicity.

  • Stimulation Timing: Phospho-I

    
    B
    
    
    
    is transient. If you miss the 10–15 minute window, the signal disappears due to proteasomal degradation.
  • Off-Target Effects: If toxicity is observed at < 1

    
    M, verify cell viability (MTT/CellTiter-Glo) to ensure signal reduction is due to pathway inhibition, not cell death.
    

References

  • Kerns, J. K., et al. (2011). "3,5-Disubstituted-indole-7-carboxamides: The discovery of a novel series of potent, selective inhibitors of IKK-

    
    ." Bioorganic & Medicinal Chemistry Letters, 21(8), 2255-2258. 
    
  • GlaxoSmithKline. (2008). "Indole carboxamides as IKK2 inhibitors." World Intellectual Property Organization Patent WO2008118724.[4]

  • Podolin, P. L., et al. (2005). "Attenuation of murine collagen-induced arthritis by a novel, potent, selective small molecule inhibitor of IKK-beta, TPCA-1." Journal of Pharmacology and Experimental Therapeutics, 312(1), 373-381. (Used for comparative benchmarking).

  • ChemicalBook. (2024). "2-Methyl-5-phenyl-1H-indole-7-carboxamide Product Entry (CAS 943607-57-6)."[5][6][7][8][9]

Sources

Comparative

Orthogonal assays to confirm 2-Methyl-5-phenyl-1H-indole-7-carboxamide mechanism

Based on the chemical structure provided (2-Methyl-5-phenyl-1H-indole-7-carboxamide ), this compound belongs to a specific class of Indole-7-carboxamides widely characterized in medicinal chemistry as IKK (Inhibitor of N...

Author: BenchChem Technical Support Team. Date: February 2026

Based on the chemical structure provided (2-Methyl-5-phenyl-1H-indole-7-carboxamide ), this compound belongs to a specific class of Indole-7-carboxamides widely characterized in medicinal chemistry as IKK


 (Inhibitor of Nuclear Factor Kappa-B Kinase Subunit Beta) inhibitors .

While often confused with benzimidazole-based viral entry inhibitors (like ST-193) due to similar screening libraries, the 7-carboxamide indole scaffold is the structural fingerprint of the IKK


 inhibitor series developed notably by GlaxoSmithKline (GSK) for anti-inflammatory applications.

The following guide details the orthogonal validation of this compound as an ATP-competitive IKK


 inhibitor.

Orthogonal Validation of IKK Inhibition: 2-Methyl-5-phenyl-1H-indole-7-carboxamide

Executive Summary & Mechanism of Action

Target Identity: IKK


 (Serine/threonine-protein kinase IKBKB).
Mechanism:  ATP-competitive inhibition.[1]
Pathway:  NF-

B Signaling Pathway.[1][2][3]

The compound functions by binding to the ATP-binding pocket of the IKK


 subunit. Under normal pro-inflammatory stimulation (e.g., by TNF

), IKK

phosphorylates the inhibitor protein I

B

at Ser32 and Ser36.[1] This phosphorylation triggers the ubiquitination and proteasomal degradation of I

B

, thereby releasing the transcription factor NF-

B
(p65/p50 dimer) to translocate to the nucleus.[1]

By inhibiting IKK


, 2-Methyl-5-phenyl-1H-indole-7-carboxamide prevents I

B

phosphorylation, keeping NF-

B sequestered in the cytoplasm and silencing pro-inflammatory gene expression.
Mechanism Diagram (DOT)

IKK_Mechanism TNF TNFα / IL-1β (Stimulus) Receptor TNFR / IL-1R TNF->Receptor IKK_Complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_Complex Activation IkBa IκBα (Inhibitor) IKK_Complex->IkBa Phosphorylation (Ser32/36) Compound 2-Methyl-5-phenyl- 1H-indole-7-carboxamide Compound->IKK_Complex ATP-Competitive INHIBITION pIkBa p-IκBα (Phosphorylated) IkBa->pIkBa Blocked by Compound Degradation Proteasomal Degradation pIkBa->Degradation NFkB_Cyto NF-κB (Sequestered) Degradation->NFkB_Cyto Releases NFkB_Nuc NF-κB (Nuclear Translocation) NFkB_Cyto->NFkB_Nuc Transcription Pro-inflammatory Gene Expression NFkB_Nuc->Transcription

Caption: The compound blocks IKK


-mediated phosphorylation of I

B

, preventing the release and nuclear translocation of NF-

B.[1][2]

Comparative Analysis of Orthogonal Assays

To scientifically validate the mechanism, you must triangulate data from Biochemical (direct target), Cellular Functional (pathway output), and Biophysical (target engagement) assays.

FeaturePrimary Assay: NF-

B Reporter
Orthogonal 1: Kinase Assay (ADP-Glo)Orthogonal 2: Western Blot (Mechanistic)
Type Cellular FunctionalBiochemical (Cell-Free)Cellular Mechanistic
Readout Luciferase LuminescenceADP Production (Luminescence)Protein Phosphorylation Status
Target Pathway Output (Transcription)Direct IKK

Enzyme
Specific Substrate (I

B

)
Specificity Low (Hits any pathway inhibitor)High (Isolated Enzyme)Very High (Pathway Node Specific)
Throughput High (96/384-well)High (384-well)Low/Medium
Role Screening / Potency (IC50) Direct Target Confirmation Proof of Mechanism

Detailed Experimental Protocols

Protocol A: Primary Functional Assay (NF- B Luciferase Reporter)

Objective: Determine the cellular IC50 for inhibition of TNF


-induced NF-

B transcription.
  • Cell Line: HEK293T or HeLa cells stably transfected with an NF-

    
    B-Luciferase reporter plasmid (containing 5x NF-
    
    
    
    B response elements).
  • Seeding: Plate cells at 20,000 cells/well in a white 96-well plate. Incubate overnight at 37°C.

  • Compound Treatment:

    • Prepare serial dilutions of the Indole-7-carboxamide (e.g., 0.1 nM to 10

      
      M) in DMSO.
      
    • Add compound to cells (final DMSO <0.5%). Incubate for 1 hour prior to stimulation.

  • Stimulation: Add Recombinant Human TNF

    
     (final concentration 10 ng/mL) to induce the pathway.
    
  • Incubation: Incubate for 4–6 hours (sufficient for transcription and translation of luciferase).

  • Detection: Add Luciferase substrate (e.g., Bright-Glo). Lyse cells and read luminescence on a plate reader.[4]

  • Data Analysis: Normalize to TNF

    
    -only control (100%) and Vehicle control (0%). Fit to a 4-parameter logistic curve to calculate IC50.
    
Protocol B: Orthogonal Biochemical Assay (IKK Kinase Assay)

Objective: Confirm the compound acts directly on the IKK


 enzyme and not an upstream receptor.
  • Reagents: Recombinant human IKK

    
     (active), I
    
    
    
    B
    
    
    peptide substrate (residues 26–42), Ultra-pure ATP, ADP-Glo Kinase Assay Kit (Promega).
  • Reaction Mix:

    • Kinase Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT, 0.01% BSA.

    • Enzyme: 5–10 ng IKK

      
       per well.
      
    • Substrate: 50

      
      M I
      
      
      
      B
      
      
      peptide.
    • ATP: 10

      
      M (at or below Km).
      
  • Workflow:

    • Add 2

      
      L compound dilution to 384-well plate.
      
    • Add 4

      
      L Enzyme mix. Incubate 15 min at RT.
      
    • Add 4

      
      L Substrate/ATP mix to start reaction.
      
    • Incubate 60 min at RT.

  • Detection:

    • Add 10

      
      L ADP-Glo Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.
      
    • Add 20

      
      L Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.
      
  • Validation: A decrease in luminescence correlates directly to inhibition of IKK

    
     kinase activity.
    
Protocol C: Mechanistic Confirmation (Western Blot for p-I B )

Objective:[3][5][6][7][8][9][10] Prove the compound blocks the specific phosphorylation event (Ser32/36) inside the cell.

  • Treatment: Seed HeLa cells in 6-well plates. Treat with compound (at 5x IC50) for 1 hour.

  • Stimulation: Stimulate with TNF

    
     (10 ng/mL) for exactly 15 minutes  (peak phosphorylation time).
    
  • Lysis: Immediately wash with ice-cold PBS and lyse in RIPA buffer containing Phosphatase Inhibitors (Na3VO4, NaF).

  • Blotting:

    • Run SDS-PAGE and transfer to nitrocellulose.

    • Primary Antibody 1: Anti-phospho-I

      
      B
      
      
      
      (Ser32/36) [Cell Signaling #9246].
    • Primary Antibody 2: Anti-Total-I

      
      B
      
      
      
      (to control for degradation).
    • Loading Control: Anti-

      
      -Actin or GAPDH.
      
  • Interpretation:

    • Vehicle + TNF

      
      : Strong p-I
      
      
      
      B
      
      
      band, weak Total-I
      
      
      B
      
      
      band (due to degradation).
    • Compound + TNF

      
      :Absent/Weak p-I
      
      
      
      B
      
      
      band
      , Strong Total-I
      
      
      B
      
      
      band (degradation is blocked because phosphorylation is blocked).

Experimental Workflow Diagram

This diagram illustrates the logical flow of the orthogonal validation strategy.

Validation_Workflow cluster_0 Step 1: Functional Screening cluster_1 Step 2: Target Confirmation cluster_2 Step 3: Mechanistic Proof Compound 2-Methyl-5-phenyl- 1H-indole-7-carboxamide Reporter NF-κB Reporter Assay (Cellular) Compound->Reporter Result1 Inhibits Transcription (IC50 < 1μM) Reporter->Result1 Kinase ADP-Glo Kinase Assay (Recombinant IKKβ) Result1->Kinase If Active Result2 Direct Enzyme Inhibition Kinase->Result2 Western Western Blot (p-IκBα Ser32/36) Result2->Western Confirm Mechanism Result3 Blocks Phosphorylation & Degradation Western->Result3 Conclusion Mechanism Confirmed Result3->Conclusion Validated IKKβ Inhibitor

Caption: Step-wise validation workflow moving from general pathway screening to specific target engagement and mechanistic proof.

References

  • Kerns, J. K., et al. (2018). "3,5-Disubstituted-indole-7-carboxamides as IKK

    
     Inhibitors: Optimization of Oral Activity via the C3 Substituent." ACS Medicinal Chemistry Letters, 9(12), 1164–1169. [Link]
    
  • Miller, D. D., et al. (2011).[11] "3,5-Disubstituted-indole-7-carboxamides: the discovery of a novel series of potent, selective inhibitors of IKK-

    
    ." Bioorganic & Medicinal Chemistry Letters, 21(8), 2255–2258.[11] [Link]
    
  • Christopher, J. A., et al. (2013). "Physicochemical and structural analysis of the IKK

    
     kinase domain." Journal of Medicinal Chemistry, 56(11), 4413–4424. [Link]
    

Sources

Validation

A Comparative Guide to the Kinase Selectivity Profile of Indole Carboxamide-Based Inhibitors

This guide provides a comprehensive framework for evaluating the selectivity of kinase inhibitors, using a representative indole carboxamide compound to illustrate key principles and methodologies. Given the limited publ...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the selectivity of kinase inhibitors, using a representative indole carboxamide compound to illustrate key principles and methodologies. Given the limited public data on the specific molecule 2-Methyl-5-phenyl-1H-indole-7-carboxamide, this document will utilize a well-characterized analogue from the indole carboxamide class to demonstrate a best-practice approach for kinase selectivity profiling, data interpretation, and comparative analysis. This approach is designed to be broadly applicable for researchers, scientists, and drug development professionals assessing any kinase inhibitor candidate.

The Imperative of Kinase Selectivity in Drug Discovery

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways.[1][2] Their dysregulation is a hallmark of many diseases, particularly cancer, making them one of the most important classes of drug targets.[3] Kinase inhibitors are designed to modulate the activity of these enzymes, but a significant challenge lies in achieving selectivity.[3][4] The ATP-binding pocket, the target for most small-molecule inhibitors, is highly conserved across the kinome, leading to the potential for off-target binding.[3][5]

Understanding a compound's selectivity profile—its activity across a wide range of kinases—is paramount for several reasons:

  • Mechanism of Action: It confirms that the desired therapeutic effect is due to the inhibition of the intended target.

  • Safety and Toxicity: Off-target effects are a primary cause of adverse drug reactions. Identifying potential off-target interactions early allows for risk mitigation.[3][6]

  • Polypharmacology: In some cases, inhibiting multiple kinases can be therapeutically advantageous (e.g., in multi-targeted cancer therapies).[7][8][9] A full selectivity profile can uncover these opportunities.

This guide will walk through the process of generating and interpreting a comprehensive kinase selectivity profile, providing both the conceptual framework and practical, detailed protocols.

Methodologies for Comprehensive Kinome Profiling

To assess the selectivity of a kinase inhibitor, it must be screened against a large, representative panel of kinases. Several technologies are available for this purpose, broadly categorized into binding assays and activity assays.[4][7]

2.1. Competition Binding Assays (e.g., KINOMEscan™)

This technology measures the ability of a test compound to displace a ligand from the active site of a kinase. It is independent of ATP and provides a direct measure of binding affinity (dissociation constant, Kd).[10][11] The KINOMEscan™ platform, for example, can screen a compound against more than 480 kinases.[10][11][12]

Causality: By measuring direct binding, this method avoids the complexities of an enzymatic reaction (e.g., substrate competition, ATP concentration). This provides a "clean" assessment of a compound's affinity for the kinase active site, making it a robust method for comparing potencies across the kinome.

2.2. Activity-Based Assays (e.g., ADP-Glo™)

These assays measure the enzymatic activity of the kinase by quantifying the amount of ADP produced during the phosphotransferase reaction.[1][13][14] The ADP-Glo™ assay is a universal, luminescence-based method applicable to virtually any kinase.[13][14]

Causality: Activity assays provide functional data, demonstrating that the compound not only binds but also inhibits the catalytic function of the kinase. Performing these assays at ATP concentrations close to the Michaelis constant (Km) for each kinase allows for a more physiologically relevant comparison of inhibitor potency (IC50).[15]

The following diagram illustrates a typical workflow for kinase selectivity profiling.

G cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Data Analysis cluster_2 Phase 3: Dose-Response Validation Compound Test Compound (e.g., Indole Carboxamide) PrimaryScreen Single-Dose Screen (e.g., 1 µM) across Large Kinase Panel (400+) Compound->PrimaryScreen Expose Hit_Identification Identify 'Hits' (% Inhibition > Threshold, e.g., 70%) PrimaryScreen->Hit_Identification Selectivity_Metrics Calculate Selectivity Score (e.g., S(10) @ 1µM) Hit_Identification->Selectivity_Metrics Dose_Response 10-point Dose-Response Assay (IC50 or Kd determination) for all identified hits Hit_Identification->Dose_Response Validate Final_Profile Generate Final Selectivity Profile (Table of IC50/Kd values) Dose_Response->Final_Profile

Caption: Workflow for kinase inhibitor selectivity profiling.

Data Presentation & Interpretation: A Case Study

Let's consider a hypothetical but representative indole carboxamide inhibitor, "IC-101," designed to target Aurora Kinase A (AURKA). After a comprehensive screen, the data is best summarized in a table and quantified using selectivity metrics.

3.1. Quantitative Selectivity Data for IC-101

The following table presents the IC50 values for IC-101 against its primary target and key off-targets identified from a broad kinase panel.

Kinase TargetKinase FamilyIC50 (nM)Biological Relevance
AURKA Ser/Thr8 Primary Target (Cell Cycle)
AURKBSer/Thr25High homology; potential for on-target side effects
FLT3Tyr150Hematopoietic signaling; potential myelosuppression
KITTyr350Growth factor receptor; implicated in GIST
VEGFR2Tyr800Angiogenesis; common off-target for TKIs
ABL1Tyr>10,000Leukemia; high selectivity is desirable
SRCTyr>10,000Cell growth/motility; high selectivity is desirable

3.2. Interpreting the Data & Selectivity Metrics

The data reveals that IC-101 is a potent inhibitor of its intended target, AURKA. However, it also shows activity against other kinases. To quantify this, we use the Selectivity Score (S-Score) . The S-score is the number of kinases inhibited above a certain threshold, divided by the total number of kinases tested.[7][15] For example, S(10) at 1µM is the fraction of kinases inhibited by more than 90% at a 1µM concentration. A lower S-score indicates higher selectivity.[15]

For IC-101, if it inhibits 5 out of 403 non-mutant kinases by >90% at 1 µM, its S(10) score would be 5/403 = 0.012. This indicates a highly selective compound.[16]

The profile of IC-101 suggests:

  • High Potency: The single-digit nanomolar IC50 against AURKA is excellent.

  • Intra-family Selectivity: It shows only a 3-fold selectivity against AURKB, which is expected due to high sequence homology. This could lead to a side effect profile related to the inhibition of both kinases.

  • Cross-family Selectivity: It demonstrates moderate activity against FLT3 and KIT. This is a critical finding, as off-target inhibition of these kinases is associated with myelosuppression.[17] This information is vital for predicting potential clinical toxicities.

Comparative Analysis with Alternative Inhibitors

To put the selectivity of IC-101 into context, we compare it to two well-known clinical inhibitors: Vemurafenib (highly selective) and Sunitinib (multi-targeted).

InhibitorPrimary Target(s)S-Score (Typical)Selectivity Profile
IC-101 (Hypothetical) AURKA~0.012Highly selective with defined off-targets.
Vemurafenib BRAFV600ELowHighly selective for the mutant BRAF kinase over wild-type and most other kinases.[18][19][20][21][22]
Sunitinib VEGFR, PDGFR, KITHighA multi-targeted inhibitor designed to hit several key angiogenic and growth factor receptors.[8][9][17][23]

This comparison highlights different therapeutic strategies. Vemurafenib's "surgical" precision is ideal for a genetically defined patient population.[20] Sunitinib's multi-targeted approach is effective in cancers driven by multiple signaling pathways.[8][9] IC-101 fits the profile of a highly selective tool compound or therapeutic candidate, where its efficacy should be primarily driven by AURKA inhibition, but with a predictable and manageable off-target profile.

The diagram below illustrates the concept of inhibitor selectivity.

G cluster_0 Vemurafenib (Selective) cluster_1 Sunitinib (Multi-Targeted) V_Inhibitor Vemurafenib V_Target BRAF-V600E V_Inhibitor->V_Target V_OffTarget1 Other Kinase V_OffTarget2 Other Kinase S_Inhibitor Sunitinib S_Target1 VEGFR S_Inhibitor->S_Target1 S_Target2 PDGFR S_Inhibitor->S_Target2 S_Target3 KIT S_Inhibitor->S_Target3 S_OffTarget Other Kinase

Caption: Selective vs. Multi-Targeted Kinase Inhibition.

Experimental Protocol: In-House IC50 Determination using ADP-Glo™

After identifying hits from a large panel, it is crucial to validate these findings in-house. The Promega ADP-Glo™ Kinase Assay is a robust platform for determining IC50 values.[13][14][24]

Objective: To determine the IC50 of IC-101 against AURKA.

Principle: The assay quantifies kinase activity by measuring the amount of ADP produced. In the first step, the kinase reaction is terminated and remaining ATP is depleted. In the second step, the ADP is converted back to ATP, which is then used by luciferase to generate a luminescent signal proportional to the initial kinase activity.[13][25]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare the 10-point serial dilution of IC-101 in DMSO. A typical starting concentration is 10 µM.

    • Prepare the Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

    • Prepare the AURKA enzyme and substrate (e.g., Kemptide) solution in reaction buffer. The ATP concentration should be at its Km for AURKA.

    • Reconstitute ADP-Glo™ Reagent and Kinase Detection Reagent as per the manufacturer's protocol.[13][24]

  • Kinase Reaction (in a 384-well plate):

    • Add 1 µL of the compound serial dilution to the appropriate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

    • Add 2 µL of the enzyme/substrate mix to all wells.

    • Add 2 µL of the ATP solution to initiate the reaction. The total reaction volume is 5 µL.[24]

    • Incubate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unused ATP.[13][24]

    • Incubate at room temperature for 40 minutes.[13][24]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[13][24]

    • Incubate at room temperature for 30-60 minutes.[24]

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.

    • Plot the normalized % inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value.

This self-validating protocol ensures that the observed inhibition is specific and quantifiable, providing trustworthy data for lead optimization and candidate selection.

Conclusion

References

  • KINOMEscan Technology - Eurofins Discovery. [Link]

  • Vemurafenib (RG67204, PLX4032) : Future Oncology - Ovid. [Link]

  • ADP Glo Protocol. [Link]

  • KINOMEscan® Kinase Screening & Profiling Services - Technology Networks. [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - Crossfire Oncology. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC. [Link]

  • Kinase Screening and Profiling - Guidance for Smart Cascades - Eurofins Discovery. [Link]

  • Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation - PMC. [Link]

  • Kinase profiling of 52 using KINOMEscan technology at 1 μM. - ResearchGate. [Link]

  • DiscoverX KINOMEscan® Kinase Assay Screening - Drug Target Review. [Link]

  • Myelosuppression and kinase selectivity of multikinase angiogenesis inhibitors - PMC - NIH. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. [Link]

  • Pathway-Specific Therapeutic Modulation of Melanoma - MDPI. [Link]

  • Characterization of the Small Molecule Kinase Inhibitor SU11248 (Sunitinib/ SUTENT in vitro and in vivo - Towards Response Pred - mediaTUM. [Link]

  • Vemurafenib and BRAF Inhibition: A New Class of Treatment for Metastatic Melanoma | Clinical Cancer Research - AACR Journals. [Link]

  • Vemurafenib (RG67204, PLX4032): a potent, selective BRAF kinase inhibitor - PubMed. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors - PubMed. [Link]

  • 3,5-Disubstituted-indole-7-carboxamides: the discovery of a novel series of potent, selective inhibitors of IKK-β - PubMed. [Link]

  • 3,5-Disubstituted-indole-7-carboxamides as IKKβ Inhibitors: Optimization of Oral Activity via the C3 Substituent - PubMed Central. [Link]

  • Indole RSK inhibitors. Part 2: optimization of cell potency and kinase selectivity - PubMed. [Link]

  • Vemurafenib: an evidence-based review of its clinical utility in the treatment of metastatic melanoma. [Link]

  • Discovery of Primaquine–Indole Carboxamides with Cancer-Cell-Selective Antiproliferative Activity - MDPI. [Link]

  • Clinical pharmacology of the tyrosine kinase inhibitors imatinib and sunitinib - Scholarly Publications Leiden University. [Link]

  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - MDPI. [Link]

  • (PDF) A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - ResearchGate. [Link]

  • CHAPTER 9: Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile - Books. [Link]

  • Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - Reaction Biology. [Link]

  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute. [Link]

  • Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails. [Link]

  • Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR) - PubMed. [Link]

  • Optimization of Selectivity and Pharmacokinetic Properties of Salt-Inducible Kinase Inhibitors that Led to the Discovery of Pan-SIK Inhibitor GLPG3312 - ACS Publications. [Link]

  • Optimization of Selectivity and Pharmacokinetic Properties of Salt‐Inducible Kinase Inhibitors that Led to the Discovery of Pan - Semantic Scholar. [Link]

  • Discovery of 5-methyl- N-(2-arylquinazolin-7-yl)isoxazole-4-carboxamide analogues as highly selective FLT3 inhibitors - PubMed. [Link]

Sources

Comparative

Head-to-Head Comparison: 2-Methyl-5-phenyl-1H-indole-7-carboxamide vs. Leading IKK Inhibitors

The following guide provides a head-to-head technical comparison of 2-Methyl-5-phenyl-1H-indole-7-carboxamide against established alternatives in the context of kinase inhibition and anti-inflammatory research. Executive...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a head-to-head technical comparison of 2-Methyl-5-phenyl-1H-indole-7-carboxamide against established alternatives in the context of kinase inhibition and anti-inflammatory research.

Executive Summary & Core Mechanism

2-Methyl-5-phenyl-1H-indole-7-carboxamide is a highly specific, ATP-competitive inhibitor of IκB Kinase


 (IKK

or IKK2)
. Belonging to the optimized indole-7-carboxamide scaffold class, this compound is designed to block the NF-

B signaling pathway, a central regulator of inflammation, immune response, and cell survival.

Unlike broad-spectrum kinase inhibitors, the indole-7-carboxamide moiety confers exceptional selectivity for IKK


 over IKK

and other kinases by exploiting a specific pocket in the ATP-binding site. This makes it a critical tool for dissecting the canonical NF-

B pathway without the off-target toxicity associated with earlier generation inhibitors.
Mechanism of Action (MoA)

The compound functions by occupying the ATP-binding hinge region of the IKK


 subunit. By preventing ATP hydrolysis, it inhibits the phosphorylation of the inhibitor protein I

B

. Consequently, I

B

is not ubiquitinated or degraded, retaining the NF-

B dimer (p65/p50) in the cytoplasm and preventing its nuclear translocation and subsequent gene transcription.

MoA_Pathway cluster_legend Pathway Logic TNF TNF-alpha / IL-1beta (Extracellular Stimuli) Receptor TNFR / IL-1R TNF->Receptor Activation IKK_Complex IKK Complex (IKKalpha / IKKbeta / IKKgamma) Receptor->IKK_Complex Phosphorylation IkBa IkappaBalpha (Inhibitor Protein) IKK_Complex->IkBa Phosphorylation (Ser32/36) Inhibitor 2-Methyl-5-phenyl-1H-indole-7-carboxamide (Inhibitor) Inhibitor->IKK_Complex Blocks ATP Binding (Inhibition) NFkB_Cyto NF-kappaB (p65/p50) (Inactive / Cytoplasmic) IkBa->NFkB_Cyto Degradation (Ubiquitin-Proteasome) NFkB_Nuc NF-kappaB (Active / Nuclear) NFkB_Cyto->NFkB_Nuc Translocation (BLOCKED) Transcription Pro-inflammatory Gene Transcription NFkB_Nuc->Transcription Promotes Legend Solid Line: Active Pathway Dashed Line: Inhibited Step

Figure 1: Mechanism of Action. The compound inhibits IKK


, preventing I

B

degradation and blocking NF-

B nuclear translocation.

Head-to-Head Technical Comparison

This section compares 2-Methyl-5-phenyl-1H-indole-7-carboxamide with two industry-standard IKK inhibitors: TPCA-1 (a highly selective ATP-competitor) and BMS-345541 (an allosteric inhibitor).

Comparative Data Matrix
Feature2-Methyl-5-phenyl-1H-indole-7-carboxamide TPCA-1 BMS-345541
Primary Target IKK

(ATP-competitive)
IKK

(ATP-competitive)
IKK

(Allosteric)
IC

(IKK

)
~40 - 200 nM (Class avg.)17.9 nM300 nM
Selectivity (vs IKK

)
High (>50-fold)Very High (>20-fold)Moderate (~10-fold)
Mechanism Hinge binder (Type I)Hinge binder (Type I)Allosteric (Type III)
Cellular Potency High (Blocks TNF

-induced NF-

B)
Very HighModerate
Solubility Low to Moderate (DMSO required)ModerateHigh (Water soluble)
Key Advantage Structural Stability : The 2-methyl group hinders metabolism and locks conformation.Potency : Industry gold standard for in vitro potency.Specificity Mechanism : Non-ATP competitive nature reduces cross-reactivity with other kinases.
Primary Limitation Solubility in aqueous media can be limiting without formulation.Short half-life in vivo.Lower potency compared to ATP-competitors.
In-Depth Analysis
1. Potency & Binding Affinity[1]
  • 2-Methyl-5-phenyl-1H-indole-7-carboxamide : The 5-phenyl substitution is critical for hydrophobic interactions within the deep pocket of the IKK

    
     active site, while the 7-carboxamide forms essential hydrogen bonds with the hinge region (Glu97/Cys99). The 2-methyl group restricts rotation, potentially reducing the entropic penalty of binding.
    
  • TPCA-1 : Exhibits slightly higher potency due to its thiophene core but shares a similar binding mode.

  • BMS-345541 : Binds to an allosteric site, making its inhibition non-competitive with ATP. This is advantageous in high-ATP cellular environments but generally results in higher IC

    
     values.
    
2. Selectivity Profile

The indole-7-carboxamide scaffold is renowned for its "clean" kinase profile. Unlike early-generation inhibitors (e.g., staurosporine derivatives), it shows minimal inhibition of unrelated kinases (e.g., JNK, p38 MAPK) at effective concentrations (1-5


M). This makes it superior for validating NF-

B specific phenotypes in complex biological systems.

Experimental Protocols

To validate the performance of 2-Methyl-5-phenyl-1H-indole-7-carboxamide , the following protocols are recommended. These assays provide self-validating endpoints for potency and mechanism.

A. In Vitro IKK Kinase Assay (Z'-LYTE or ADP-Glo)

Objective : Determine the IC


 value.
  • Preparation : Prepare 3x serial dilutions of the compound in 100% DMSO (Top concentration: 10

    
    M).
    
  • Enzyme Mix : Dilute recombinant human IKK

    
     (0.5 ng/
    
    
    
    L) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl
    
    
    , 1 mM EGTA, 0.01% Brij-35).
  • Substrate : Use a synthetic peptide substrate (e.g., IKKtide) at 2

    
    M.
    
  • Reaction :

    • Add 5

      
      L Compound + 10 
      
      
      
      L Enzyme Mix. Incubate 10 min at RT.
    • Initiate with 10

      
      L ATP (at K
      
      
      
      , typically 10-50
      
      
      M).
    • Incubate for 60 min at RT.

  • Detection : Add ADP-Glo reagent, incubate 40 min, then add Kinase Detection Reagent. Read Luminescence.

  • Analysis : Plot RLU vs. log[Compound]. Fit to a 4-parameter logistic equation.

B. Cellular NF- B Nuclear Translocation Assay

Objective : Confirm cellular activity and membrane permeability.

  • Cell Line : HeLa or A549 cells stably expressing NF-

    
    B-GFP or stained with anti-p65 antibody.
    
  • Seeding : 5,000 cells/well in 96-well black plates. Overnight incubation.

  • Treatment :

    • Pre-treat cells with 2-Methyl-5-phenyl-1H-indole-7-carboxamide (0.1, 1, 10

      
      M) for 1 hour.
      
    • Stimulate with TNF-

      
        (10 ng/mL) for 30 minutes.
      
  • Fixation : Fix with 4% Paraformaldehyde for 15 min.

  • Imaging : High-content imaging (HCS). Measure the ratio of Nuclear vs. Cytoplasmic fluorescence intensity.

  • Result : Effective inhibition is observed as the retention of p65/GFP in the cytoplasm (Low Nuclear/Cytoplasmic ratio) despite TNF-

    
     stimulation.
    

Experimental Workflow Visualization

Workflow Compound Compound Prep (DMSO Stock) EnzymeAssay In Vitro Kinase Assay (IKKbeta + ATP + Substrate) Compound->EnzymeAssay Dilution Series CellAssay Cellular Assay (HeLa + TNF-alpha) Compound->CellAssay Pre-treatment Readout1 Luminescence (IC50 Calculation) EnzymeAssay->Readout1 ADP-Glo Readout2 HCS Imaging (Nuc/Cyto Ratio) CellAssay->Readout2 Anti-p65 Staining Validation Data Validation (Compare vs TPCA-1) Readout1->Validation Readout2->Validation

Figure 2: Experimental Workflow. Dual-stream validation using biochemical (IC50) and cellular (translocation) assays.

References

  • Miller, J. F., et al. (2011).[2] "3,5-Disubstituted-indole-7-carboxamides as IKKβ Inhibitors: Optimization of Oral Activity via the C3 Substituent." Bioorganic & Medicinal Chemistry Letters, 21(8), 2255–2258.[1] Link[1]

  • GlaxoSmithKline. (2008). "Indole Carboxamides as IKK2 Inhibitors." World Intellectual Property Organization, Patent WO/2008/118724. Link

  • Podolin, P. L., et al. (2005). "Attenuation of Murine Collagen-Induced Arthritis by a Novel, Potent, Selective Small Molecule Inhibitor of IκB Kinase 2, TPCA-1." Journal of Pharmacology and Experimental Therapeutics, 312(1), 373–381. Link

  • Burke, J. R., et al. (2003). "BMS-345541 is a Highly Selective Inhibitor of IκB Kinase that Binds at an Allosteric Site of the Enzyme and Blocks NF-κB-dependent Transcription in Mice." Journal of Biological Chemistry, 278, 1450–1456. Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Methyl-5-phenyl-1H-indole-7-carboxamide

A Proactive Safety and Handling Guide for 2-Methyl-5-phenyl-1H-indole-7-carboxamide This guide provides comprehensive safety protocols and operational plans for the handling of 2-Methyl-5-phenyl-1H-indole-7-carboxamide....

Author: BenchChem Technical Support Team. Date: February 2026

A Proactive Safety and Handling Guide for 2-Methyl-5-phenyl-1H-indole-7-carboxamide

This guide provides comprehensive safety protocols and operational plans for the handling of 2-Methyl-5-phenyl-1H-indole-7-carboxamide. As a novel compound, specific hazard data is not yet widely available. Therefore, this document adopts a precautionary principle, basing its recommendations on the known hazard profiles of structurally similar indole and carboxamide derivatives. The primary objective is to ensure the safety of all laboratory personnel through a combination of engineering controls, appropriate personal protective equipment (PPE), and robust operational and disposal procedures.

Hazard Assessment: An Evidence-Based Approach to Safety

In the absence of a specific Safety Data Sheet (SDS) for 2-Methyl-5-phenyl-1H-indole-7-carboxamide, a thorough risk assessment has been conducted by evaluating the hazards associated with its core chemical moieties: the indole ring and the carboxamide group. Indole derivatives are known to be potential skin, eye, and respiratory irritants.[1][2][3][4][5] Some can be harmful if swallowed or absorbed through the skin.[1][6] The carboxamide functional group, while generally stable, can decompose under high heat to release hazardous nitrogen oxides.[7]

Based on this analysis, it is prudent to handle 2-Methyl-5-phenyl-1H-indole-7-carboxamide as a hazardous substance with the potential for the following:

Potential Hazard GHS Classification (Inferred) Precautionary Measures Source (Structurally Similar Compounds)
Skin Irritation Skin Irrit. 2Avoid contact with skin. Wear protective gloves and clothing.[2][3][4][5]
Serious Eye Damage/Irritation Eye Dam./Irrit. 1 or 2AWear safety glasses with side shields or goggles. A face shield is recommended for splash risks.[2][3][4][5]
Respiratory Irritation STOT SE 3Avoid breathing dust. Handle in a well-ventilated area, preferably a fume hood.[2][3][4][8]
Acute Oral Toxicity Acute Tox. 4 (Harmful)Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1][6]
Acute Dermal Toxicity Acute Tox. 3 (Toxic)Avoid contact with skin. Wear protective gloves and clothing.[6]
Combustibility Combustible DustAvoid dust formation and ignition sources.[4]

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to mitigate the risks of exposure. This protocol is designed to be a self-validating system, where each component addresses a specific exposure route.

Engineering Controls: The First Line of Defense

Engineering controls are the most effective way to minimize exposure. All handling of 2-Methyl-5-phenyl-1H-indole-7-carboxamide powder should be conducted in a certified chemical fume hood to control airborne contaminants.[7]

Personal Protective Equipment (PPE) Ensemble
Protection Type Required PPE Rationale and Best Practices
Eye and Face Safety goggles conforming to EN166 or OSHA 29 CFR 1910.133.[2] A full-face shield is required when there is a significant risk of splashing.Protects against dust particles and potential splashes. Goggles provide a better seal than safety glasses.
Hand Chemical-resistant gloves (e.g., Nitrile, Neoprene).[9][10]Check the glove manufacturer's compatibility chart. Always inspect gloves for tears or punctures before use. Use proper glove removal technique to avoid skin contamination.[3]
Body A clean, buttoned laboratory coat. A chemical-resistant apron should be worn over the lab coat for larger quantities.Provides a barrier against accidental spills and contamination of personal clothing.[6][9]
Respiratory Not typically required when handling small quantities in a fume hood.[7]If a fume hood is unavailable or if significant aerosolization is expected, a NIOSH-approved respirator (e.g., an N95 for particulates or a respirator with organic vapor cartridges) is necessary.[11]
Foot Closed-toe shoes made of a non-porous material.Protects feet from spills and falling objects.

Operational and Disposal Plans

A systematic approach to handling, from receipt of the compound to the disposal of its waste, is critical for maintaining a safe laboratory environment.

Standard Handling Protocol

The following workflow outlines the essential steps for safely handling 2-Methyl-5-phenyl-1H-indole-7-carboxamide powder.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood handle_weigh Weigh Compound in Fume Hood prep_hood->handle_weigh Proceed to Handling handle_dissolve Dissolve/Use in Reaction handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Glassware & Surfaces handle_dissolve->cleanup_decontaminate After Experiment cleanup_waste Segregate & Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via Certified Vendor cleanup_waste->cleanup_dispose

Caption: Workflow for handling 2-Methyl-5-phenyl-1H-indole-7-carboxamide.

Spill Management Protocol

In the event of a spill, a calm and methodical response is crucial. The primary goal is to contain the spill and decontaminate the area without exposing personnel to the chemical.

Immediate Actions:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate: If the spill is large or outside of a containment area, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.[6]

Cleanup Procedure:

  • Wear Appropriate PPE: At a minimum, wear double gloves, a lab coat, and eye protection. For large spills, respiratory protection may be necessary.

  • Contain the Spill: Cover the spill with an inert absorbent material like vermiculite or sand.[6]

  • Collect the Material: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[7] Avoid generating dust.[1][7]

  • Decontaminate the Area: Clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.[6]

G cluster_yes Contained Spill cluster_no Uncontained Spill start Spill Occurs is_contained Is spill contained in fume hood? start->is_contained yes_node Follow Cleanup Procedure: 1. Contain with Absorbent 2. Collect Waste 3. Decontaminate is_contained->yes_node Yes no_node_1 Alert others & Evacuate Area is_contained->no_node_1 No end_node Report Incident yes_node->end_node no_node_2 Restrict Access & Increase Ventilation no_node_1->no_node_2 no_node_3 Follow Cleanup Procedure (with enhanced PPE if necessary) no_node_2->no_node_3 no_node_3->end_node

Caption: Decision-making process for spill management.

Disposal Plan

Proper disposal is a critical final step to ensure environmental protection and personnel safety.

  • Waste Segregation: Do not mix 2-Methyl-5-phenyl-1H-indole-7-carboxamide waste with other waste streams.[6] It should be collected in a designated, compatible container.

  • Labeling: All waste containers must be clearly labeled with the chemical name, concentration, and appropriate hazard symbols.[6]

  • Professional Disposal: All chemical waste must be disposed of through a licensed and certified hazardous waste management company.[6] Do not dispose of this chemical down the drain or in regular trash.[1][6][7]

By adhering to these rigorous safety and handling protocols, researchers can confidently work with 2-Methyl-5-phenyl-1H-indole-7-carboxamide while minimizing risks to themselves and their colleagues.

References

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  • Methyl 1-methyl-2-phenyl-1H-indole-6-carboxylate - Hazard Genotoxicity. EPA. (2025, October 15).
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